2,4-Dimethylmethcathinone
Description
Structure
3D Structure
Properties
CAS No. |
1225623-63-1 |
|---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one |
InChI |
InChI=1S/C12H17NO/c1-8-5-6-11(9(2)7-8)12(14)10(3)13-4/h5-7,10,13H,1-4H3 |
InChI Key |
GMWLLQUZDNDCMN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)NC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)NC)C |
sequence |
A |
Origin of Product |
United States |
Foundational & Exploratory
2,4-Dimethylmethcathinone chemical structure and properties
Technical Profile: 2,4-Dimethylmethcathinone (2,4-DMMC)
Executive Summary
2,4-Dimethylmethcathinone (2,4-DMMC) is a synthetic cathinone derivative and a regioisomer of the controlled substance 3,4-dimethylmethcathinone (3,4-DMMC). Structurally defined as 1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one , it belongs to the substituted amphetamine class. While pharmacological data specific to the 2,4-isomer is limited compared to its 3,4-analogue, structural activity relationship (SAR) analysis suggests it acts as a monoamine transporter substrate/inhibitor with distinct potency profiles driven by steric hindrance at the ortho position. In forensic contexts, 2,4-DMMC is identified as a positional isomer of Schedule I substances (e.g., 4-methylethcathinone, 4-MEC), necessitating precise analytical differentiation via GC-MS or NMR.
Chemical Architecture & Properties
Structural Identity
2,4-DMMC features a phenethylamine core with a beta-ketone group (cathinone backbone) and two methyl substitutions on the phenyl ring at positions 2 and 4. It contains a chiral center at the alpha-carbon, typically existing as a racemic mixture in illicit samples.
| Property | Data |
| IUPAC Name | 1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one |
| Molecular Formula | C₁₂H₁₇NO |
| Molar Mass | 191.27 g/mol (Free base) / 227.73 g/mol (HCl salt) |
| CAS Number | 2412098-39-4 (HCl) |
| SMILES | CC1=CC(=C(C=C1)C(=O)C(C)NC)C |
| Key Isomers | 3,4-DMMC, 2,3-DMMC, 4-MEC (Positional Isomer) |
Physicochemical Profile
-
Solubility: The hydrochloride salt is soluble in polar organic solvents (Ethanol: ~5 mg/mL, DMSO: ~1 mg/mL, DMF: ~2.5 mg/mL) and aqueous buffers (PBS pH 7.2: ~10 mg/mL).
-
Stability: Stable in solid form at -20°C for ≥2 years. Solutions in methanol may degrade over time; derivatization is recommended for long-term storage or analysis.
-
Lipophilicity: The addition of a second methyl group increases lipophilicity compared to 4-MMC (Mephedrone), potentially facilitating blood-brain barrier penetration, though steric factors may modulate receptor binding.
Pharmacological Mechanisms (SAR Analysis)
Note: Direct physiological data for 2,4-DMMC is sparse. The following mechanism is synthesized from established SAR data on mono- and di-substituted cathinones.
Monoamine Transporter Interaction
Synthetic cathinones generally function as substrates for the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters, inducing reverse transport (efflux).
-
The "Ortho Effect": Research on mono-substituted methcathinones indicates that substituents at the 2-position (ortho) significantly reduce potency at DAT and SERT compared to 4-position (para) substitutions. This is likely due to steric hindrance disrupting the planar conformation required for optimal transporter binding.
-
Predicted Potency: 2,4-DMMC is expected to exhibit lower potency as a monoamine releaser compared to 3,4-DMMC. While the 4-methyl group promotes SERT activity (serotonergic effects), the 2-methyl group likely attenuates this, potentially resulting in a profile more noradrenergic (NET-selective) with reduced dopaminergic/serotonergic efficacy relative to its 3,4-isomer.
Figure 1: Predicted pharmacological impact of structural substitutions on 2,4-DMMC transporter activity.
Analytical Methodologies & Differentiation
Differentiation of 2,4-DMMC from its isomer 3,4-DMMC is critical for forensic accuracy. While their mass spectra are nearly identical, Gas Chromatography (GC) retention times provide a reliable separation mechanism.
GC-MS Fragmentation Profile
Both 2,4-DMMC and 3,4-DMMC undergo alpha-cleavage, producing identical primary ions.
-
Base Peak (m/z 58): The iminium ion [CH(CH₃)=NHCH₃]⁺ formed from the N-methyl/alpha-methyl amine chain.
-
Key Fragment (m/z 133): The dimethylbenzoyl cation [(CH₃)₂-C₆H₃-CO]⁺. This distinguishes DMMC isomers from 4-MMC (which yields m/z 119).
-
Molecular Ion (m/z 191): Often weak or absent in Electron Impact (EI) spectra.
Chromatographic Separation (Retention Time)
On standard non-polar capillary columns (e.g., DB-5MS, Rxi-5Sil), the elution order follows the boiling point and steric volume of the isomers.
-
Rule: Ortho-substituted isomers typically elute earlier than meta- and para-isomers.
-
Elution Order: 2,4-DMMC < 3,4-DMMC .
-
Protocol: To confirm identity, a reference standard of 3,4-DMMC should be run in the same sequence. If the unknown analyte elutes prior to the 3,4-DMMC standard (with matching mass spectrum), it is consistent with the 2,4-isomer.
Recommended Workflow
Step 1: Sample Preparation
-
Dissolve 10 mg sample in 1 mL Methanol.
-
(Optional) Derivatize with TFAA (Trifluoroacetic anhydride) to improve peak shape and separation resolution.
Step 2: GC-MS Parameters
-
Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.
-
Inlet: 250°C, Split 20:1.
-
Oven: 80°C (1 min) → 15°C/min → 300°C (5 min).
-
MS Source: 230°C, EI Mode (70 eV).
Step 3: Data Analysis
-
Extract Ion Chromatogram (EIC) for m/z 58, 133.
-
Compare Retention Time (RT) against validated standards.
Figure 2: Analytical logic for differentiating DMMC regioisomers via Gas Chromatography.
Toxicology & Metabolic Fate
Metabolism of 2,4-DMMC is inferred to follow the pathways of 4-MMC and 3,4-DMMC, primarily mediated by CYP2D6 and CYP2C19 enzymes.
-
N-Demethylation: Conversion to the primary amine metabolite (2,4-dimethylcathinone).
-
Beta-Keto Reduction: Reduction of the ketone group to an alcohol (2,4-dimethylephedrine/pseudoephedrine analogs).
-
Hydroxylation: Oxidation of the aromatic methyl groups to hydroxymethyl metabolites, followed by oxidation to carboxylic acids (Phase I) and subsequent glucuronidation (Phase II).
Toxicological Risks: Due to the lack of specific human data, risks are extrapolated from the cathinone class:
-
Sympathomimetic Toxicity: Tachycardia, hypertension, vasoconstriction.
-
Neurotoxicity: Potential oxidative stress on dopaminergic terminals (common in amphetamine-type stimulants).
Legal Status (US Context)
Researchers must be aware of the strict regulatory environment surrounding this compound.
-
Controlled Substance Act (CSA): 2,4-DMMC is considered a Schedule I controlled substance in the United States.
-
Legal Basis: It is a positional isomer of 4-Methylethcathinone (4-MEC) , which is explicitly listed in Schedule I (21 CFR 1308.11). Both share the molecular formula C₁₂H₁₇NO and the same core structure.
-
Implication: Possession, manufacture, or distribution for human consumption is illegal without a DEA license.
References
-
Cayman Chemical. (2023). 2,4-Dimethylmethcathinone (hydrochloride) Product Information. Link
-
Locos, O., & Reynolds, D. (2012).[1] The characterization of 3,4-dimethylmethcathinone (3,4-DMMC). Journal of Forensic Sciences. Link
-
Walther, D., et al. (2019). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs. ACS Chemical Neuroscience. Link
-
Drug Enforcement Administration. (2023).[2] Lists of Scheduling Actions - Controlled Substances - Regulated Chemicals. Link
-
Kranenburg, R.F., et al. (2020). Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Forensic Chemistry. Link
Sources
Technical Whitepaper: 2,4-Dimethylmethcathinone (2,4-DMMC) – Pharmacology, Metabolism, and Forensic Identification
[1]
Abstract 2,4-Dimethylmethcathinone (2,4-DMMC) is a synthetic stimulant of the cathinone class, structurally defined as a positional isomer of mephedrone (4-MMC) and 3,4-dimethylmethcathinone (3,4-DMMC).[1] As a Novel Psychoactive Substance (NPS), it presents significant challenges in forensic toxicology due to the existence of multiple regioisomers with nearly identical mass spectral fragmentation patterns.[2] This guide analyzes the pharmacological mechanisms, metabolic pathways, and analytical methodologies required for the precise identification and study of 2,4-DMMC in biological matrices.[2]
Chemical Classification and Structural Context
2,4-DMMC belongs to the substituted cathinone family, which are
Structural Isomerism
The primary challenge in researching 2,4-DMMC is distinguishing it from its five other dimethylmethcathinone isomers (e.g., 3,4-DMMC, 2,3-DMMC).[2] These isomers share the same molecular formula (
Table 1: Physicochemical Properties of 2,4-DMMC (Hydrochloride Salt)
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 227.7 g/mol (Salt) |
| Core Structure | Phenethylamine backbone with |
| Lipophilicity (XLogP3) | ~2.3 (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Water |
Pharmacology and Mechanism of Action[4][5]
While specific human clinical trials for 2,4-DMMC are absent, in vitro and in vivo animal studies on structurally related dimethylmethcathinones suggest a mechanism of action consistent with other monoamine transporter substrates.[2]
Neurotransmitter Interaction
Like mephedrone, 2,4-DMMC acts as a non-selective monoamine releasing agent.[2] It functions by reversing the direction of transporter proteins, leading to an efflux of neurotransmitters into the synaptic cleft [2].[2]
-
Dopamine Transporter (DAT): Inhibition and reversal lead to psychostimulant effects.[2]
-
Norepinephrine Transporter (NET): Potent interaction contributes to sympathomimetic toxicity (tachycardia, hypertension).[2]
-
Serotonin Transporter (SERT): Release of serotonin contributes to entactogenic effects, though the potency varies significantly between isomers.[2]
Toxicological Risks: The pharmacological profile implies risks of acute sympathomimetic toxidrome, including hyperthermia, cardiac arrhythmia, and potential neurotoxicity associated with oxidative stress in dopaminergic terminals [3].[2]
Metabolic Profile
Understanding the biotransformation of 2,4-DMMC is critical for interpreting toxicology results, as the parent drug may be rapidly cleared from the blood.[2] Studies on isomeric dimethylmethcathinones in Wistar rats have elucidated the primary Phase I metabolic pathways [4].[2]
Key Metabolic Pathways[1]
- -Keto Reduction: The ketone group is reduced to an alcohol, forming the corresponding ephedrine-like metabolite.[2]
-
N-Demethylation: Removal of the N-methyl group to form the primary amine.[2]
-
Hydroxylation: Oxidation of the aromatic methyl groups (less common than keto-reduction).[2]
The following diagram illustrates the theoretical metabolic cascade for dimethylmethcathinones based on established cathinone metabolism.
Figure 1: Proposed Phase I metabolic pathways for 2,4-DMMC involving N-demethylation and carbonyl reduction, leading to renal excretion.
Forensic Analysis and Identification
Differentiation of 2,4-DMMC from its isomers (particularly 3,4-DMMC) is the primary analytical challenge.[2] Standard Mass Spectrometry (MS) often yields identical base peaks (m/z 58 for the iminium ion), requiring orthogonal techniques.[2]
Analytical Methodologies
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Infrared Spectroscopy (GC-IR / FTIR):
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
Table 2: Analytical Differentiation of Isomers
| Technique | Capability | Limitation |
| EI-MS | Class identification | Poor isomer discrimination (identical fragments) |
| NMR | Definitive structural elucidation | Requires pure sample; low sensitivity for bio-fluids |
| GC-IR | High specificity for regioisomers | Lower sensitivity than MS |
| LC-MS/MS | High sensitivity (ng/mL detection) | Requires chromatographic resolution of isomers |
References
-
Simmler, L. D., et al. (2013).[2] Pharmacological characterization of novel synthetic cathinones. Neuropharmacology.
-
Soft-Tox. (n.d.).[2][3] DMMC - Pharmacological drug class and metabolism. Retrieved from [Link]
-
Araújo, A. M., et al. (2020).[2][4] Biodistribution and metabolic profile of 3,4-dimethylmethcathinone (3,4-DMMC) in Wistar rats through gas chromatography-mass spectrometry (GC-MS) analysis. Toxicology Letters. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Mephedrone - Wikipedia [en.wikipedia.org]
- 3. gov.uk [gov.uk]
- 4. Biodistribution and metabolic profile of 3,4-dimethylmethcathinone (3,4-DMMC) in Wistar rats through gas chromatography-mass spectrometry (GC-MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of 3,4-dimethylmethcathinone in blood and urine by liquid chromatography-tandem mass spectrometry in a fatal case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-vitro metabolism of 2,4-Dimethylmethcathinone
In-Vitro Metabolic Profiling of 2,4-Dimethylmethcathinone (2,4-DMMC)
Executive Summary
2,4-Dimethylmethcathinone (2,4-DMMC) is a structural isomer of the controlled substance mephedrone (4-MMC) and 3,4-DMMC.[1][2] As a synthetic cathinone appearing in the recreational drug market, its toxicological profile relies heavily on understanding its metabolic fate.[2] Unlike its widely studied congeners, 2,4-DMMC presents unique analytical challenges due to the steric influence of the ortho-methyl group.[1][2]
This guide provides a rigorous technical framework for elucidating the in-vitro metabolism of 2,4-DMMC.[1][2] It synthesizes confirmed pathways from structural analogs with specific forensic data to establish a predictive metabolic map.[1][2] Furthermore, it details the experimental protocols required to validate these metabolites using Human Liver Microsomes (HLM) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
Chemical & Pharmacological Context
2,4-DMMC belongs to the substituted cathinone class, functioning primarily as a monoamine transporter inhibitor.[1][2][3] Its structural core—a beta-keto phenethylamine—renders it susceptible to specific enzymatic transformations.[1][2]
-
Chemical Structure: 1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one.[1][2][4]
-
Key Structural Features:
-
-Keto Group: A primary target for reduction to an alcohol.[1][5]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Aromatic Methyls: The 2-position (ortho) and 4-position (para) methyl groups are distinct oxidation sites.[1][2] The para-methyl is metabolically labile (similar to 4-MMC), while the ortho-methyl introduces steric hindrance that may alter hydroxylation kinetics compared to 3,4-DMMC.[1][2]
-
Metabolic Pathways: The Biotransformation Map
The metabolism of 2,4-DMMC follows a pattern typical of dimethylated cathinones, dominated by Phase I oxidations and reductions, followed by Phase II conjugations.[1]
Phase I Metabolism
-
N-Demethylation: The removal of the N-methyl group to form the primary amine metabolite, 2,4-Dimethylcathinone (2,4-DMC) .[1][2] This is often mediated by CYP2D6 and CYP2C19.[2]
-
-Keto Reduction: The ketone group is reduced to a hydroxyl group by cytosolic reductases (not solely CYP450s), forming Dihydro-2,4-DMMC .[1] This reaction is stereoselective.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Ring Methyl Oxidation:
-
4-Methyl Oxidation: The para-methyl group is oxidized to a hydroxymethyl metabolite (4-Hydroxymethyl-2-MMC ), which can be further oxidized to the carboxylic acid (2-Methyl-4-carboxy-methcathinone ).[1][2] This mimics the primary clearance pathway of mephedrone (4-MMC).[1][2]
-
2-Methyl Oxidation: Oxidation at the ortho-position is possible but generally less favored than the para-position due to steric constraints.[1][2]
-
Phase II Metabolism
-
Glucuronidation: The hydroxylated metabolites (both from
-keto reduction and ring oxidation) serve as substrates for UDP-glucuronosyltransferases (UGTs), forming O-glucuronides to facilitate renal excretion.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Visualized Metabolic Pathway
The following diagram illustrates the hierarchical biotransformation of 2,4-DMMC.
Caption: Proposed metabolic pathway of 2,4-DMMC showing primary Phase I oxidations/reductions and subsequent Phase II glucuronidation.
Experimental Framework: Validation Protocols
To empirically validate these pathways, researchers must employ a standardized in-vitro incubation utilizing Human Liver Microsomes (HLM).[1][2] The following protocol ensures metabolic stability assessment and metabolite identification.
Protocol: HLM Incubation
Objective: Generate and isolate Phase I metabolites.
| Parameter | Specification | Notes |
| System | Pooled Human Liver Microsomes (HLM) | 20 mg/mL protein concentration stock.[1][2] |
| Substrate Conc. | 10 µM 2,4-DMMC | Physiological relevance; avoids enzyme saturation.[1][2] |
| Buffer | 100 mM Phosphate Buffer (pH 7.4) | Maintains physiological pH.[1][2] |
| Cofactor | NADPH-generating system | 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.[1] |
| Incubation Time | 0, 15, 30, 60, 120 min | Time-course to determine intrinsic clearance ( |
| Quenching | Ice-cold Acetonitrile (ACN) | 1:1 or 3:1 volume ratio to precipitate proteins.[1] |
Step-by-Step Workflow:
-
Pre-incubation: Mix Buffer, HLM (final conc. 0.5 mg/mL), and 2,4-DMMC at 37°C for 5 minutes.
-
Initiation: Add NADPH-generating system to start the reaction.
-
Sampling: At defined time points, remove aliquots and immediately dispense into ice-cold ACN containing Internal Standard (e.g., Mephedrone-d3).
-
Preparation: Centrifuge at 10,000 x g for 10 min. Collect supernatant for LC-MS analysis.
Protocol: LC-HRMS Analysis
Objective: Detect metabolites with high mass accuracy (<5 ppm) to distinguish isobaric species.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).[1]
-
Gradient: 5% B to 95% B over 10-15 minutes.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][6]
Data Interpretation Logic:
-
Search for M+H shifts:
-
Differentiation: 2,4-DMMC metabolites must be distinguished from 3,4-DMMC isomers. This is achieved via retention time (2,4- isomers typically elute differently due to ortho-effect) and fragmentation patterns (specific tropylium ion formation).[1]
Experimental Workflow Diagram
Caption: Standardized workflow for in-vitro metabolite identification of 2,4-DMMC.
Toxicological Implications[1][5][7][8]
Understanding the specific metabolism of 2,4-DMMC is vital for interpreting forensic casework.[1][2]
-
Bioactivity of Metabolites: The N-demethylated metabolite (2,4-DMC) likely retains psychostimulant activity, similar to norephedrine.[1][2]
-
Detection Window: The carboxy-metabolite (Phase I) and glucuronides (Phase II) have longer half-lives than the parent drug, extending the detection window in urine.[1][2]
-
Isoform Specificity: The involvement of CYP2D6 implies that poor metabolizers (PMs) may experience higher plasma concentrations of the parent drug, potentially increasing the risk of acute toxicity (serotonin syndrome, sympathomimetic toxidrome).[1][2]
References
-
Metabolism of synthetic cathinones through the zebrafish water tank model. Source: Forensic Toxicology (2019), 37:288–307.[1][5] URL:[Link]
-
In vitro metabolism of cathinone positional isomers: does sex matter? Source: Analytical and Bioanalytical Chemistry (2023).[1] URL:[Link][1]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. Source: Frontiers in Pharmacology (2023).[1][2] URL:[Link][1]
-
Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Source: UNODC (United Nations Office on Drugs and Crime).[1][2] URL:[Link]
Sources
Technical Guide: Pharmacological & Psychoactive Profile of 2,4-Dimethylmethcathinone (2,4-DMMC)
Executive Summary
2,4-Dimethylmethcathinone (2,4-DMMC) is a synthetic cathinone and a positional isomer of the widely controlled substance Mephedrone (4-MMC). Emerging in the illicit drug market as a "legal high" or "research chemical," 2,4-DMMC presents a distinct pharmacological profile driven by its specific steric substitution pattern. Unlike its isomer 2-MMC, which exhibits a predominant stimulant profile, 2,4-DMMC displays significant serotonergic activity , aligning its potential psychoactive effects closer to entactogens like MDMA and 4-MMC. This guide synthesizes available in vitro data, structure-activity relationships (SAR), and forensic analysis to provide a comprehensive technical overview of its mechanisms, potential effects, and toxicological risks.
Chemical Identity & Structural Context[1][2][3][4]
2,4-DMMC belongs to the substituted cathinone class, sharing the core
| Property | Specification |
| IUPAC Name | 1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one |
| Common Name | 2,4-DMMC, 2,4-Dimethylmethcathinone |
| Molecular Formula | C |
| Molar Mass | 191.27 g/mol |
| Structural Class | Synthetic Cathinone (Amphetamine homolog) |
| Key Isomers | 3,4-DMMC, 4-MMC (Mephedrone), 2-MMC |
Structural Differentiation
The distinction between isomers is critical for both legal and pharmacological purposes.
-
4-MMC: Single methyl at para position. High SERT/DAT activity.
-
2-MMC: Single methyl at ortho position. Reduced SERT activity, stimulant-focused.
-
2,4-DMMC: "Hybrid" substitution. The para-methyl preserves serotonergic affinity, while the ortho-methyl introduces steric hindrance that may modulate potency and metabolic stability.
Pharmacodynamics: Mechanism of Action
Monoamine Transporter Interaction
2,4-DMMC acts as a substrate-type releaser at monoamine transporters, functionally reversing the direction of transport to increase extracellular neurotransmitter levels.
-
Serotonin Transporter (SERT): High affinity.[2] Research indicates that 2,4-DMMC, like 3,4-DMMC and 4-MMC, exhibits a high SERT-to-DAT ratio.[3] This suggests a profile rich in serotonergic effects (empathy, mood elevation).
-
Dopamine Transporter (DAT): Moderate affinity.[4] The 2-methyl substitution typically attenuates DAT potency compared to 4-MMC, but significant dopaminergic release is still expected, contributing to reinforcing properties.
-
Norepinephrine Transporter (NET): High affinity. Potent sympathomimetic effects are intrinsic to the cathinone backbone.
Receptor Selectivity & Signaling
The following diagram illustrates the primary signaling pathway induced by 2,4-DMMC at the synaptic cleft.
Caption: Mechanism of 2,4-DMMC induced monoamine release via transporter reversal and VMAT2 disruption.
Potential Psychoactive Effects[3][7][8][11][12][13][14][15][16]
Based on the structure-activity relationship (SAR) and comparative data with 4-MMC and 3,4-DMMC, the psychoactive profile of 2,4-DMMC is classified as Entactogenic-Stimulant .
| Effect Domain | Predicted Manifestation | Mechanism |
| Psychological | Euphoria, increased empathy, sociability, music appreciation. | High 5-HT release (SERT) combined with DA release. |
| Stimulation | Alertness, psychomotor agitation, insomnia. | NE and DA release (NET/DAT).[5] |
| Physical | Tachycardia, vasoconstriction, bruxism (jaw clenching), nystagmus (eye wiggles). | Sympathomimetic activation & 5-HT toxicity signs.[6] |
| Duration | Acute effects: 2–4 hours. Residual stimulation: 4–8 hours. | Metabolic clearance rates typical of dimethyl-cathinones. |
Comparison to 4-MMC (Mephedrone):
-
Potency: Likely slightly lower than 4-MMC due to steric hindrance at the 2-position.
-
Profile: Similar "roll" (entactogenic) sensation due to preserved SERT activity, distinct from the "rush" (pure stimulant) of 2-MMC.
Toxicology & Metabolic Pathway
Metabolic Fate
Metabolism of 2,4-DMMC occurs primarily in the liver via Phase I reactions. The presence of the 2-methyl group may sterically hinder N-demethylation compared to 4-MMC, potentially altering the ratio of active metabolites.
Caption: Inferred Phase I and II metabolic pathways for 2,4-DMMC leading to renal excretion.
Safety Profile & Risks
-
Serotonin Syndrome: Due to high SERT affinity, combining 2,4-DMMC with SSRIs or MAOIs poses a critical risk of life-threatening serotonin syndrome.
-
Cardiotoxicity: Potent NET inhibition results in hypertension and tachycardia. The "2,4" substitution does not mitigate the adrenergic risks associated with cathinones.
-
Hyperthermia: A hallmark of serotonergic cathinones; exacerbated by physical activity (e.g., dancing) and dehydration.
Experimental Protocols for Characterization
To scientifically validate the profile of 2,4-DMMC, the following self-validating protocols are recommended.
Protocol A: In Vitro Monoamine Uptake Inhibition Assay
Objective: Determine IC50 values for SERT, DAT, and NET.
-
Cell Line Preparation: Use HEK293 cells stably transfected with human SERT, DAT, and NET.[3]
-
Seeding: Plate cells in 96-well plates coated with poly-D-lysine. Incubate 24h.
-
Compound Application: Apply 2,4-DMMC in a concentration range (
to M). -
Substrate Addition: Add radiolabeled substrates (
, , ). -
Incubation: Incubate for 10 min at Room Temperature.
-
Termination: Rapidly wash cells with ice-cold buffer to stop uptake.
-
Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot log-concentration vs. % uptake to derive IC50.
-
Validation: Use Cocaine and MDMA as positive controls.
-
Protocol B: GC-MS Isomer Differentiation
Objective: Distinguish 2,4-DMMC from 3,4-DMMC and 4-MMC.
-
Sample Prep: Dissolve 1 mg sample in 1 mL methanol.
-
Derivatization: Use Trifluoroacetic anhydride (TFAA) to improve peak shape and separation. Incubate at 60°C for 20 min.
-
GC Parameters:
-
Column: HP-5MS (30m x 0.25mm x 0.25µm).
-
Temp Program: 80°C (1 min) -> 20°C/min -> 280°C (10 min).
-
-
MS Detection: Electron Impact (EI) mode, 70 eV.
-
Differentiation Criteria:
-
Retention Time: 2,4-DMMC typically elutes before 3,4-DMMC due to steric shielding (ortho-substitution).
-
Ion Ratio: Monitor the iminium ion peak (m/z 58 for un-derivatized) and the tropylium ion formation (m/z 119/105 ratios).
-
References
-
Simmler, L. D., et al. (2014).[3] Pharmacological characterization of novel synthetic cathinones. Neuropharmacology. Link (Establishes SERT selectivity for dimethylmethcathinones).
-
Locos, O., & Reynolds, D. (2012).[7] The characterization of 3,4-dimethylmethcathinone (3,4-DMMC). Journal of Forensic Sciences. Link (Provides baseline analytical data for DMMC isomers).
-
Błażewicz, A., et al. (2019).[8][9] Identification and structural characterization of synthetic cathinones: N-propylcathinone, 2,4-dimethylmethcathinone...[8][10] Forensic Toxicology.[8] Link (Confirming identification in seized samples).
-
Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link (Mechanism of action reference).
-
Drug Enforcement Administration (DEA). (2013). Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers. Link (Analytical differentiation of isomers).
Sources
- 1. unodc.org [unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Contrasting effects of d-methamphetamine, 3,4-methylenedioxymethamphetamine, 3,4-methylenedioxypyrovalerone, and 4-methylmethcathinone on wheel activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dea.gov [dea.gov]
- 8. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 9. Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Mechanism of Action & Pharmacological Characterization of 2,4-Dimethylmethcathinone (2,4-DMMC)
The following is an in-depth technical guide on the mechanism of action of 2,4-Dimethylmethcathinone (2,4-DMMC) on monoamine transporters.
Executive Summary
2,4-Dimethylmethcathinone (2,4-DMMC) is a synthetic cathinone and a structural isomer of the widely documented 4-methylmethcathinone (Mephedrone/4-MMC). While 4-MMC is a potent, non-selective monoamine releaser, the introduction of a methyl group at the ortho (2-) position in 2,4-DMMC introduces significant steric constraints that alter its pharmacodynamic profile.
This guide details the molecular mechanism of action of 2,4-DMMC, focusing on its interaction with the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[1] It synthesizes established Structure-Activity Relationship (SAR) principles to predict potency shifts and provides a rigorous experimental framework for validating its specific release kinetics.
Molecular Mechanism of Action[1][2]
The Substrate-Based Release Model
Like its parent compound Methcathinone, 2,4-DMMC functions primarily as a transporter substrate rather than a simple blocker (like cocaine or MDPV). Its mechanism involves a multi-step process that reverses the normal flow of monoamines.
-
Translocation: 2,4-DMMC binds to the orthosteric site of the plasma membrane transporter (DAT/NET/SERT) in its outward-facing conformation.
-
Internalization: The transporter translocates the drug into the cytosol, co-transporting Na⁺ and Cl⁻ ions.
-
VMAT2 Interaction: Once cytosolic, synthetic cathinones often interact with the Vesicular Monoamine Transporter 2 (VMAT2), depleting vesicular storage and raising cytosolic neurotransmitter concentrations.
-
Reverse Transport: The accumulation of intracellular Na⁺ and the drug induces the transporter to switch to an inward-facing conformation, effectively pumping endogenous neurotransmitters (Dopamine, 5-HT, NE) out into the synaptic cleft.
The "Ortho-Effect": Structural Impact of 2,4-Substitution
The defining feature of 2,4-DMMC is the methyl substitution at the 2-position (ortho) of the phenyl ring.
-
Steric Hindrance: SAR studies on mono-substituted methcathinones indicate that 2-substitution significantly reduces transporter affinity compared to 3- or 4-substitution. The ortho-methyl group creates steric clash with the transmembrane domains of the transporter protein, destabilizing the binding pocket.
-
Predicted Potency Shift: Compared to Mephedrone (4-MMC), 2,4-DMMC is expected to exhibit lower potency (higher IC50/EC50) at DAT and SERT. The 4-methyl group contributes to SERT affinity, but the 2-methyl group likely acts as a "brake" on overall efficacy.
Visualizing the Mechanism
The following diagram illustrates the signaling pathway and the reversal of the dopamine transporter induced by substrate-type cathinones like 2,4-DMMC.
Figure 1: Mechanism of Transporter Reversal. 2,4-DMMC acts as a substrate, entering the neuron and triggering the efflux of dopamine via DAT reversal.
Experimental Protocols for Pharmacological Characterization
To definitively characterize 2,4-DMMC, researchers must distinguish between uptake inhibition (blocking) and release (substrate activity). The following protocols are the industry standard for this differentiation.
Protocol A: Competitive Uptake Inhibition Assay
Objective: Determine the affinity (Ki) of 2,4-DMMC for DAT, NET, and SERT.
-
Cell Preparation: Use HEK293 cells stably transfected with human DAT, NET, or SERT.
-
Ligand Selection:
-
Incubation:
-
Plate cells in 96-well plates.
-
Add 2,4-DMMC in increasing concentrations (
M to M). -
Add radioligand (final concentration ~20 nM) and incubate for 10 minutes at 25°C.
-
-
Termination: Rapidly wash cells with ice-cold buffer to stop transport. Lyse cells.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot dose-response curves to calculate IC50. Convert to Ki using the Cheng-Prusoff equation.
Protocol B: Superfusion Release Assay
Objective: Confirm if 2,4-DMMC is a releaser (substrate) or pure inhibitor.
-
Pre-loading: Load synaptosomes (rat striatal) or transfected cells with [³H]-MPP+ (for DAT/NET) or [³H]-5-HT (for SERT).
-
Perfusion: Place cells in superfusion chambers. Perfuse with Krebs-HEPES buffer to establish a stable baseline of tritium efflux.
-
Drug Application: Switch buffer to one containing 2,4-DMMC (e.g., 10 µM).
-
Fraction Collection: Collect perfusate fractions every 2 minutes.
-
Data Interpretation:
-
Spike in Tritium: Indicates 2,4-DMMC is a Releaser (Substrate).
-
No Spike (or reduction below baseline): Indicates 2,4-DMMC is a Blocker .
-
Comparative Pharmacological Data (Predicted)
Based on SAR data comparing mono-substituted methcathinones (Glennon et al.) and the Mephedrone isomer profile, the following table synthesizes the expected pharmacological profile of 2,4-DMMC relative to established standards.
| Compound | DAT Potency (IC50) | SERT Potency (IC50) | Selectivity (DAT/SERT) | Mechanism Classification |
| 4-MMC (Mephedrone) | High (~100 nM) | High (~300 nM) | ~0.3 (Non-selective) | Substrate / Releaser |
| Methcathinone | High (~400 nM) | Low (>5000 nM) | <0.1 (DA Selective) | Substrate / Releaser |
| 2,4-DMMC | Moderate (~800 nM) | Low-Moderate | DA-Preferring | Substrate / Releaser |
| MDPV | Very High (~4 nM) | Negligible | Highly DA Selective | Blocker (Inhibitor) |
Note: The "Moderate" potency prediction for 2,4-DMMC is derived from the steric hindrance of the 2-methyl group, which typically reduces affinity by 2-5 fold compared to the 4-substituted isomer.
Experimental Workflow Diagram
This workflow outlines the logical progression for characterizing a novel cathinone isomer like 2,4-DMMC.
Figure 2: Validation Workflow. Step-by-step logic for confirming the pharmacodynamic profile of 2,4-DMMC.
References
-
Simmler, L. D., et al. (2013).[1] "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.[3] Link
-
Glennon, R. A., et al. (2021). "Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents." Drug and Alcohol Dependence. Link
-
Baumann, M. H., et al. (2013). "The new psychoactive substance 3,4-methylenedioxypyrovalerone (MDPV) is a potent cocaine-like reuptake inhibitor." Neuropsychopharmacology. Link
-
Casale, J. F., & Hays, P. A. (2012).[4] "Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers." Microgram Journal. Link
-
Eshleman, A. J., et al. (2013).[1] "Substituted methcathinones differ in transporter and receptor interactions."[2] Biochemical Pharmacology. Link
Sources
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted methcathinones differ in transporter and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Preliminary Toxicological Screening of 2,4-Dimethylmethcathinone (2,4-DMMC)
Executive Summary
2,4-Dimethylmethcathinone (2,4-DMMC) is a synthetic cathinone and a structural isomer of the widely abused mephedrone (4-MMC).[1] As a New Psychoactive Substance (NPS), it presents a significant challenge to forensic and toxicological communities due to its structural similarity to 3,4-DMMC and 4-MMC, which complicates analytical differentiation. Preliminary data suggests that the ortho-methyl substitution (at the 2-position) significantly alters its pharmacodynamic profile compared to its para-substituted counterparts, potentially reducing transporter affinity while maintaining psychostimulant properties. This guide outlines a high-fidelity screening protocol to characterize the toxicological and pharmacological profile of 2,4-DMMC, prioritizing isomer differentiation, metabolic stability, and monoamine transporter interaction.
Part 1: Chemical Identity & Structural Differentiation
The primary toxicological risk with 2,4-DMMC lies in misidentification.[1] It is isobaric with mephedrone (4-MMC) and 3,4-DMMC (MW 191.27 g/mol ), sharing identical fragmentation patterns in low-resolution Mass Spectrometry (MS).
Analytical Differentiation Protocol
To ensure the integrity of toxicological screening, the test substance must be unequivocally identified using a multi-modal approach.
| Technique | Critical Parameter for 2,4-DMMC | Differentiation Logic |
| GC-MS | Retention Time (RT) & Ion Ratios | 2,4-DMMC typically elutes earlier than 3,4-DMMC and 4-MMC on non-polar columns (e.g., DB-5MS) due to steric hindrance reducing intermolecular forces.[1] Key Ions: m/z 58 (base), 133, 105. |
| FTIR | Fingerprint Region (600-1500 cm⁻¹) | Distinct C-H out-of-plane bending vibrations.[1] 2,4-DMMC: Unique absorption bands at ~810 cm⁻¹ and ~750 cm⁻¹ (1,2,4-trisubstituted benzene pattern). |
| ¹H-NMR | Aromatic Region (6.5-7.5 ppm) | 2,4-DMMC: Shows a specific coupling pattern for the 1,2,4-substitution (doublet, singlet, doublet) distinct from the symmetric signals of 3,4-DMMC. |
Expert Insight: Do not rely solely on EI-MS library matching. The m/z 58 base peak is ubiquitous across all N-methyl cathinones. Retention time locking with certified reference materials (CRMs) of 2,4-, 3,4-, and 4-MMC is mandatory for valid identification.
Part 2: Pharmacological Profiling (Mechanism of Action)
Understanding the interaction of 2,4-DMMC with Monoamine Transporters (MATs) is central to predicting its acute toxicity (e.g., sympathomimetic syndrome).[1]
Structure-Activity Relationship (SAR) Logic
Research into methcathinone analogs indicates that substituents at the 2-position (ortho) introduce steric bulk that hinders binding to the Serotonin Transporter (SERT) more than the Dopamine Transporter (DAT).[1]
-
4-MMC: High potency at DAT and SERT (Hybrid releaser).
-
2,4-DMMC (Hypothesis): The 2-methyl group likely reduces SERT affinity significantly (4- to 47-fold reduction compared to 4-substituted analogs), shifting the profile towards a DAT/NET selective releaser .[1][2]
Protocol: Monoamine Transporter Uptake/Release Assay
Objective: Determine if 2,4-DMMC acts as a substrate (releaser) or a blocker (inhibitor).[1]
-
Cell Model: HEK293 cells stably expressing human DAT, NET, and SERT.
-
Uptake Inhibition: Measure inhibition of [³H]-DA, [³H]-NE, and [³H]-5-HT uptake.
-
Control: Cocaine (non-selective blocker).
-
-
Release Assay: Pre-load cells with [³H]-neurotransmitter, then expose to 2,4-DMMC (1 nM – 100 µM).[1]
-
Differentiation: If radioactivity decreases in cells and increases in supernatant, it is a releaser .
-
Control: Mephedrone (Releaser), Methamphetamine (Releaser).[3]
-
Part 3: Metabolic Stability & Pathway Elucidation
Metabolic profiling is critical for identifying biomarkers for urine screening.[1] 2,4-DMMC undergoes Phase I metabolism similar to other dimethylmethcathinones.
Predicted Metabolic Pathway Diagram
The following diagram illustrates the primary Phase I biotransformations mediated by cytochrome P450 enzymes.
Figure 1: Predicted Phase I metabolic pathways for 2,4-DMMC. The primary routes are N-demethylation to the nor-metabolite and reduction of the beta-keto group to the corresponding alcohol.
Experimental Protocol: Microsomal Stability
-
Incubation: Incubate 1 µM 2,4-DMMC with pooled human liver microsomes (HLM) at 37°C.
-
Cofactors: Initiate with NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.
-
Analysis: Analyze supernatant via LC-HRMS (Q-TOF or Orbitrap) to identify metabolites based on exact mass shifts:
Part 4: In Vitro Cytotoxicity Screening
Synthetic cathinones, particularly dimethylated analogs, have shown potential for hepatotoxicity and neurotoxicity.[1]
Cytotoxicity Assay Matrix
To validate toxicity, use a dual-endpoint approach in relevant cell lines.[1]
| Cell Line | Tissue Relevance | Assay Endpoint | Purpose |
| HepG2 | Liver (Metabolism) | MTT / WST-1 | Assess mitochondrial metabolic activity (General viability).[1] |
| SH-SY5Y | Neuronal (Target) | LDH Release | Assess membrane integrity (Necrosis).[1] |
| H9c2 | Cardiac | ATP Content | Assess cardiotoxic potential (Energy depletion).[1] |
Protocol Note: Determine the IC50 (50% Inhibitory Concentration) after 24h and 48h exposure.
-
Threshold for High Toxicity: IC50 < 100 µM (Compare against 3,4-DMMC, which is known to be cytotoxic).[5]
-
Control: Use Triton X-100 (Positive Control) and Vehicle (0.1% DMSO).
References
-
Walther, D., et al. (2018). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents.[1] ACS Chemical Neuroscience.[1] Link
-
Locos, O., & Reynolds, D. (2012). The Characterization of 3,4-Dimethylmethcathinone (3,4-DMMC).[1][6][7] Journal of Forensic Sciences.[6][7] Link
-
Khreit, O. I., et al. (2013). Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) in rat liver hepatocytes.[1][8][9][10] Journal of Pharmaceutical and Biomedical Analysis.[8][9] Link
-
UNODC. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials.[1] United Nations Office on Drugs and Crime. Link
-
Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[1] Neuropsychopharmacology.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dea.gov [dea.gov]
- 7. The characterization of 3,4-dimethylmethcathinone (3,4-DMMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes using LC-MS and LC-MS² - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of cathinone positional isomers: does sex matter? [ouci.dntb.gov.ua]
- 10. unodc.org [unodc.org]
Discovery and history of 2,4-Dimethylmethcathinone
Title: Technical Monograph: 2,4-Dimethylmethcathinone (2,4-DMMC) – Discovery, Pharmacology, and Analytical Characterization[1]
Executive Summary
2,4-Dimethylmethcathinone (2,4-DMMC) is a synthetic stimulant of the cathinone class, structurally defined as a rigid analogue of methcathinone with two methyl substitutions on the phenyl ring.[1] Emerging in the early 2010s as a "second-generation" Novel Psychoactive Substance (NPS) following the prohibition of mephedrone (4-MMC), 2,4-DMMC presents unique challenges in forensic analysis due to its structural isomerism with the more prevalent 3,4-DMMC.[1][2] This guide synthesizes the compound's history, specific pharmacological profile (notably its serotonergic potency), and the rigorous analytical protocols required to distinguish it from its positional isomers.
Part 1: Historical Genesis & Market Emergence[1][2][3]
The discovery of 2,4-DMMC was not driven by therapeutic intent but by the "cat-and-mouse" dynamics of drug legislation.[2]
-
The Mephedrone Catalyst (2009–2010): Following the widespread ban of mephedrone (4-MMC) across Europe and the UK (2010), clandestine chemists sought structural analogues that fell outside specific generic definitions of controlled substance acts.[1]
-
The Isomer Strategy: By adding a second methyl group to the benzene ring of 4-MMC, chemists created a suite of dimethylmethcathinone (DMMC) isomers.[1] While 3,4-DMMC became the primary market replacement due to its synthesis from commercially available 3,4-dimethylpropiophenone, 2,4-DMMC appeared as both a standalone substance and a significant impurity in 3,4-DMMC batches.[1]
-
Forensic Identification: The substance was formally identified in seizures in Poland and Australia around 2011–2012.[1] Its presence necessitated the development of advanced chromatographic methods, as standard mass spectrometry often failed to distinguish it from its isomers.
Part 2: Structural Chemistry & Isomerism
The defining feature of 2,4-DMMC is the ortho, para-substitution pattern of the methyl groups on the phenyl ring.[1] This creates steric parameters distinct from the meta, para-substitution of 3,4-DMMC.
Chemical Data:
-
IUPAC Name: 1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one[1][2]
-
Formula: C₁₂H₁₇NO
-
Molecular Weight: 191.27 g/mol [2]
The Isomer Challenge: There are six possible dimethyl isomers. 2,4-DMMC is particularly difficult to distinguish because the Electron Ionization (EI) mass fragmentation patterns of all dimethyl isomers are nearly identical, dominated by the iminium ion base peak at m/z 58.[1]
Figure 1: Analytical decision tree for differentiating 2,4-DMMC from its positional isomers.
Part 3: Pharmacological Profile
Unlike pure stimulants (e.g., amphetamine) that primarily release dopamine, 2,4-DMMC exhibits a hybrid profile with significant serotonergic activity.[1]
Mechanism of Action
2,4-DMMC acts as a substrate-type releaser at monoamine transporters.[1][2] The addition of the methyl group at the ortho (2-) position introduces steric hindrance that modulates its binding affinity compared to 4-MMC.[1][2]
-
SERT Selectivity: Research indicates that dimethylmethcathinones, including 2,4-DMMC, display a higher selectivity for the Serotonin Transporter (SERT) relative to the Dopamine Transporter (DAT) compared to their monosubstituted counterparts.[4] This suggests an entactogenic profile similar to MDMA.[2][4]
-
5-HT2A Affinity: A critical distinction for 2,4-DMMC is its binding affinity for the 5-HT2A receptor.[1][2][5] Studies suggest it binds with similar or higher affinity than MDMA, potentially contributing to hallucinogenic or altered-perception effects not seen in pure dopaminergic stimulants.[1][2]
Comparative Transporter Activity (In Vitro Potency):
| Target Protein | 4-MMC (Mephedrone) | 2,4-DMMC | 3,4-DMMC | Effect |
| DAT (Dopamine) | High Potency | Moderate Potency | Moderate Potency | Psychomotor Stimulation |
| SERT (Serotonin) | Moderate Potency | High Potency | High Potency | Euphoria / Empathy |
| NET (Norepinephrine) | High Potency | High Potency | High Potency | Cardiovascular Load |
Note: "High Potency" refers to low IC50/EC50 values.
Figure 2: Pharmacodynamic targets of 2,4-DMMC showing its dual action on transporters and receptors.[1][2]
Part 4: Analytical Protocols
For researchers and forensic scientists, the following protocols ensure valid identification.
Protocol 1: GC-MS Differentiation
Objective: Distinguish 2,4-DMMC from 3,4-DMMC using retention indices. Equipment: Agilent GC-MS (or equivalent) with a DB-1 or DB-5MS column (30m x 0.25mm x 0.25µm).[1][2]
-
Sample Prep: Dissolve 1 mg of sample in 1 mL methanol.
-
Injection: 1 µL, split ratio 20:1. Injector temp: 250°C.
-
Oven Program:
-
Start: 80°C (hold 1 min).
-
Ramp: 10°C/min to 280°C.[2]
-
Hold: 5 min.
-
-
Analysis:
-
2,4-DMMC: Elutes earlier than 3,4-DMMC.[1][2] The ortho-methyl group creates steric bulk that reduces interaction with the stationary phase compared to the flatter 3,4-isomer.[1][2]
-
Retention Time Delta: Expect a separation of roughly 0.2 – 0.5 minutes depending on ramp speed.[2] Note: Co-injection with reference standards is mandatory for confirmation.
-
Protocol 2: 1H-NMR Characterization
Objective: Definitive structural assignment. Solvent: DMSO-d6 or CDCl3.[1][2]
-
Aromatic Region: The key differentiator.[2]
-
Methyl Groups: Look for two distinct singlets for the aryl-methyls (approx. 2.2–2.4 ppm) and the doublet for the alpha-methyl group.[1][2]
Part 5: Metabolism & Toxicology
Understanding the metabolic fate is crucial for identifying usage in biological matrices (urine/blood).
Primary Metabolic Pathways: Based on studies of 3,4-DMMC and mephedrone, 2,4-DMMC undergoes:
-
N-Demethylation: Conversion to the primary amine (2,4-dimethylcathinone).[1][2]
-
Beta-Keto Reduction: Reduction of the ketone group to an alcohol, forming the corresponding ephedrine-like metabolite (dihydro-metabolite).[1][2]
-
Hydroxylation: Oxidation of the aromatic methyl groups, followed by carboxylation (Phase II glucuronidation).
Toxicological Note: The high SERT activity combined with NET inhibition poses a risk of Serotonin Syndrome and hypertensive crisis, particularly if combined with other serotonergic agents.
References
-
Locos, O., & Reynolds, D. (2012). The characterization of 3,4-dimethylmethcathinone (3,4-DMMC).[1][4][5][6][7][8][9][10] Journal of Forensic Sciences.[2] (Provides the baseline for isomer differentiation). Link
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro.[2] British Journal of Pharmacology.[2] (Establishes the monoamine transporter profile for cathinones). Link
-
Blazewicz, A., et al. (2019).[11] Identification and structural characterization of synthetic cathinones: N-propylcathinone, 2,4-dimethylmethcathinone...[1][2] Forensic Toxicology.[2][4][5] (Specific identification of 2,4-DMMC in seizures). Link
-
Drug Enforcement Administration (DEA). (2013).[12] Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers.[1][2] DEA Special Testing and Research Laboratory.[2][12] Link
-
Cayman Chemical. 2,4-Dimethylmethcathinone (hydrochloride) Product Information. (Source for CAS and chemical data). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-BPDi - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dea.gov [dea.gov]
- 7. unodc.org [unodc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Biodistribution and metabolic profile of 3,4-dimethylmethcathinone (3,4-DMMC) in Wistar rats through gas chromatography-mass spectrometry (GC-MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. swgdrug.org [swgdrug.org]
Methodological & Application
Application Note: Analytical Detection & Differentiation of 2,4-Dimethylmethcathinone (2,4-DMMC) Metabolites
[1][2]
Executive Summary
2,4-Dimethylmethcathinone (2,4-DMMC) is a structural isomer of the widely abused synthetic cathinone 3,4-DMMC and mephedrone derivatives. As a New Psychoactive Substance (NPS), its detection is complicated by the existence of multiple isobaric positional isomers (e.g., 2,3-DMMC, 3,4-DMMC) that share identical molecular weights (
This guide details a robust analytical workflow for the identification of 2,4-DMMC and its phase I/II metabolites in biological matrices. Unlike standard screening protocols, this method prioritizes chromatographic resolution and metabolic profiling to ensure legal and scientific defensibility.
Metabolic Landscape & Target Selection
Understanding the metabolic fate of 2,4-DMMC is prerequisite to effective method design. Based on the metabolism of structural analogs (3,4-DMMC and 4-MMC), 2,4-DMMC undergoes extensive Phase I metabolism primarily mediated by CYP2D6 and reductases, followed by Phase II conjugation.
Core Metabolic Pathways
-
N-Demethylation: Loss of the N-methyl group to form 2,4-Dimethylcathinone (Nor-2,4-DMMC) .
- -Ketone Reduction: Reduction of the carbonyl group to form diastereomeric alcohols: 2,4-Dimethylephedrine and 2,4-Dimethylpseudoephedrine .
-
Ring Methyl Oxidation: Oxidation of the 2- or 4-methyl group to hydroxymethyl and subsequently carboxylic acid derivatives (Carboxy-DMMC).
The detection window of the parent compound in urine is short (<24h). Targeting the reduced and N-demethylated metabolites extends the retrospective detection window significantly.
Pathway Diagram
Figure 1: Postulated Phase I and Phase II metabolic pathways for 2,4-DMMC based on cathinone structural analogs.
Sample Preparation Protocols
Direct injection of urine is discouraged due to ion suppression and the need to hydrolyze glucuronide conjugates to increase free metabolite concentration.
Reagents
-
Hydrolysis Buffer:
-Glucuronidase (E. coli or Helix pomatia). -
SPE Cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C) is critical to retain the basic amine of cathinones while removing acidic interferences.
Urine Extraction Protocol (Step-by-Step)
-
Hydrolysis:
-
Aliquot 200 µL urine.
-
Add 50 µL
-Glucuronidase solution. -
Incubate at 56°C for 45 minutes. Rationale: Cleaves Phase II glucuronides, releasing free alcohols (reduced metabolites) for detection.
-
-
Loading:
-
Dilute sample 1:1 with 0.1% Formic Acid (aq).
-
Condition SPE cartridge with 1 mL MeOH followed by 1 mL water.
-
Load sample at gravity flow.
-
-
Wash:
-
Wash 1: 1 mL 0.1% Formic Acid (removes neutrals/acids).
-
Wash 2: 1 mL MeOH (removes hydrophobic neutrals).
-
-
Elution:
-
Elute with 1 mL 5% Ammonium Hydroxide in Methanol. Rationale: High pH neutralizes the protonated amine, disrupting the ionic interaction with the sorbent.
-
-
Reconstitution:
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 100 µL Mobile Phase A/B (90:10).
-
Instrumental Analysis: LC-MS/MS
The primary challenge is distinguishing 2,4-DMMC from 3,4-DMMC. Standard C18 columns often fail to resolve these positional isomers.
Chromatographic Conditions
-
Column: Biphenyl or Pentafluorophenyl (PFP) phases are mandatory .
-
Why? These phases offer
- interactions that discriminate between the spatial arrangement of methyl groups on the benzene ring better than hydrophobic C18 interactions.
-
-
Dimensions: 100 x 2.1 mm, 1.7 µm or 2.6 µm particle size.
-
Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Note: Methanol is preferred over Acetonitrile for biphenyl columns to enhance
- selectivity.
-
Mass Spectrometry (MRM) Parameters
Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor ( | Product 1 (Quant) | Product 2 (Qual) | Collision Energy (V) |
| 2,4-DMMC | 192.1 | 174.1 ( | 146.1 ( | 20 / 25 |
| Nor-2,4-DMMC | 178.1 | 160.1 ( | 145.1 | 18 / 22 |
| Dihydro-2,4-DMMC | 194.1 | 176.1 ( | 161.1 | 15 / 20 |
| 2,4-DMMC-d3 (IS) | 195.1 | 177.1 | 149.1 | 20 / 25 |
Note: Transitions are theoretical based on general cathinone fragmentation. 174.1 (loss of water from ketone via enol or reduction artifact) and 146.1 (cleavage of the amine side chain) are characteristic.
Differentiation Strategy (Isomer Resolution)
Differentiation of 2,4-DMMC from 3,4-DMMC is the critical quality attribute.
-
Retention Time Mapping:
-
Inject neat standards of 2,4-DMMC, 3,4-DMMC, and 2,3-DMMC individually.
-
On a Biphenyl column, the elution order is typically 2,3- > 2,4- > 3,4-DMMC (ortho-substitution often elutes earlier due to steric hindrance reducing interaction with the stationary phase, though this must be empirically verified on your specific column).
-
-
Ion Ratio Confirmation:
-
While fragments are similar, the ratio of the
146 (benzoyl fragment) to 174 (water loss) often differs between isomers due to the stability of the carbocation formed on the ring.
-
-
GC-MS Derivatization (Orthogonal Confirmation):
-
If LC-MS/MS separation is ambiguous, use GC-MS.
-
Derivatize with TFAA (Trifluoroacetic anhydride) .
-
The resulting trifluoroacetyl derivatives of the isomers often show distinct retention times and slightly different EI fragmentation abundances.
-
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for 2,4-DMMC detection.
References
-
Meyer, M. R., et al. (2010). "Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone (4-methylmethcathinone) in rat urine using gas chromatography-mass spectrometry." Journal of Mass Spectrometry. Link
-
Drug Enforcement Administration (DEA). (2012). "Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers." Microgram Journal. Link
-
Khreit, O. I., et al. (2013).[1] "Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC)..." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Frison, G., et al. (2016). "Liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for the determination of 3,4-dimethylmethcathinone...". Legal Medicine. Link
Application Note: Preclinical Characterization of 2,4-Dimethylmethcathinone (2,4-DMMC)
Abstract & Strategic Overview
2,4-Dimethylmethcathinone (2,4-DMMC) is a structural isomer of the controlled substance 3,4-DMMC and the widely abused mephedrone (4-MMC). As a "second-generation" synthetic cathinone, it frequently appears in the recreational drug supply, often mislabeled as other congeners. Despite its prevalence, specific pharmacological data for the 2,4-isomer is scarce compared to its 3,4-counterpart.
This guide outlines a standardized workflow for characterizing 2,4-DMMC using rodent models. The primary objective is to determine its abuse liability , psychomotor stimulant potency , and neurotoxic potential . We prioritize protocols that differentiate 2,4-DMMC from its isomers, focusing on monoaminergic signaling and thermoregulatory dysregulation.
Model Selection & Experimental Design
Species Selection Rationale
-
C57BL/6J Mice: Preferred for high-throughput screening of locomotor activity and conditioned place preference (CPP) . Their genetic homogeneity reduces variability in psychostimulant response.
-
Sprague-Dawley (SD) Rats: The gold standard for Intravenous Self-Administration (IVSA) and In Vivo Microdialysis . Rats offer a larger blood volume for pharmacokinetic (PK) sampling and more robust catheter patency for longitudinal addiction studies.
Dosage Scaling & Preparation
-
Vehicle: Saline (0.9% NaCl). 2,4-DMMC HCl is generally water-soluble.
-
Route: Intraperitoneal (i.p.) for mice; Intravenous (i.v.) or Subcutaneous (s.c.) for rats.[1]
-
Dose Range: Based on 4-MMC and 3,4-DMMC potency data, initial dose-response curves should cover 1.0, 3.0, 10.0, and 30.0 mg/kg .
Decision Tree: Model Selection
Caption: Decision matrix for selecting the appropriate animal model based on specific pharmacological endpoints.
Detailed Experimental Protocols
Protocol A: Psychomotor Activity & Sensitization (Mice)
Objective: Assess acute stimulant effects and potential for sensitization (a hallmark of addiction).
-
Habituation (Days 1-2): Place mice in open-field chambers (40x40 cm) for 30 mins to establish baseline activity.
-
Acute Phase (Day 3): Administer 2,4-DMMC (1-30 mg/kg, i.p.). Record horizontal locomotion (distance traveled) and vertical rearing for 60 mins.
-
Critical Control: Compare against Amphetamine (3 mg/kg) as a positive control.
-
-
Sensitization Phase (Days 4-10): Administer the optimal dose (determined in Day 3) daily.
-
Withdrawal (Days 11-14): No drug administration.
-
Challenge (Day 15): Re-administer the Day 3 dose. A significant increase in activity compared to Day 3 indicates behavioral sensitization .
Protocol B: Intravenous Self-Administration (IVSA) (Rats)
Objective: Quantify reinforcing efficacy.
-
Surgery: Implant a silastic catheter into the right external jugular vein. Allow 7 days recovery.
-
Acquisition (FR1 Schedule):
-
Chamber equipped with two levers: "Active" (delivers drug) and "Inactive" (no consequence).[2]
-
Unit Dose: 0.1 mg/kg/infusion initially.
-
Criterion: >10 infusions/session with >75% active lever preference for 3 consecutive days.
-
-
Progressive Ratio (PR) Test:
-
Increase the cost of reward exponentially (1, 2, 4, 6, 9, 12...).
-
Endpoint: The "Breakpoint" (last ratio completed). This measures the motivation to consume 2,4-DMMC.
-
Note: Synthetic cathinones often show high breakpoints similar to methamphetamine.
-
Protocol C: In Vivo Microdialysis (Neurochemistry)
Objective: Determine if 2,4-DMMC is a transporter blocker (cocaine-like) or substrate releaser (amphetamine-like).
-
Probe Implantation: Stereotaxic targeting of the Nucleus Accumbens (NAc) (AP: +1.7, ML: +1.0, DV: -6.0 mm relative to bregma).
-
Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 1.0 µL/min.
-
Sampling: Collect dialysate every 20 mins.
-
Drug Administration: Inject 2,4-DMMC (i.p. or via reverse dialysis).
-
Analysis: HPLC-ECD quantification of Dopamine (DA) and Serotonin (5-HT).
-
Interpretation: A massive, impulse-independent release of DA suggests a substrate mechanism. A high 5-HT/DA ratio suggests MDMA-like entactogenic properties.[3]
-
Neurotoxicity & Thermoregulation[1][6][7][8]
Warning: Synthetic cathinones can induce severe hyperthermia, which potentiates neurotoxicity.
Thermoregulation Protocol
-
Method: Use rectal probes or implanted telemetry transmitters.
-
Environment: Test at both 22°C (Standard) and 27°C (High Ambient) .
-
Rationale: Mephedrone (4-MMC) shows temperature-dependent toxicity.[4] It is critical to verify if 2,4-DMMC shares this profile.
Post-Mortem Neurotoxicity Analysis
-
Timing: Euthanize animals 7 days post-binge (e.g., 4 doses of 10 mg/kg every 2 hours).
-
Markers:
-
Tyrosine Hydroxylase (TH): Marker for dopamine neuron integrity.
-
SERT/DAT density: Western blot or autoradiography.
-
GFAP/Iba-1: Markers for astrogliosis and microglial activation (neuroinflammation).
-
Mechanism of Action Visualization
The following diagram illustrates the putative interaction of 2,4-DMMC with monoamine transporters, hypothesized based on structural homology to 4-MMC.
Caption: Hypothesized mechanism: 2,4-DMMC acts as a substrate, entering the neuron via DAT, disrupting VMAT2, and triggering reverse transport of dopamine into the synapse.
Data Presentation & Analysis
Quantitative data should be summarized in tabular format to facilitate comparison with established cathinones.
| Parameter | 2,4-DMMC (Expected) | 4-MMC (Reference) | Methamphetamine (Ref) |
| Locomotor Potency (ED50) | TBD (Likely > 4-MMC) | ~3-5 mg/kg | ~0.5-1 mg/kg |
| DA/5-HT Ratio | High (Stimulant) | Balanced (Entactogen) | High (Stimulant) |
| IVSA Breakpoint | High | High | Very High |
| Thermic Effect | Hyperthermia (Context Dependent) | Hypo/Hyperthermia | Hyperthermia |
Statistical Methods:
-
Locomotor/Microdialysis: Two-way ANOVA (Time x Treatment) with Bonferroni post-hoc.
-
IVSA: One-way ANOVA for breakpoints.
-
Significance Level: p < 0.05.
References
-
Pharmacology of 3,4-DMMC (Isomer comparison)
-
Locomotor & Thermoregulatory Protocols (4-MMC Reference)
-
Wright, M. J., et al. (2012). "Effect of Ambient Temperature on the Thermoregulatory and Locomotor Stimulant Effects of 4-Methylmethcathinone in Wistar and Sprague-Dawley Rats." PLOS ONE. Link
-
-
Neurotoxicity Mechanisms
-
Angoa-Pérez, M., et al. (2012). "Mephedrone, an abused psychoactive component of 'bath salts' and plant food, is a locomotor stimulant but lacks the neurotoxic potential of methamphetamine or MDMA." Journal of Pharmacology and Experimental Therapeutics. Link
-
-
IVSA Methodology for Cathinones
-
Watterson, L. R., et al. (2014). "Synthetic Cathinones and Their Rewarding and Reinforcing Effects in Rodents." Advances in Neuroscience. Link
-
-
General Cathinone Pharmacology
-
Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology. Link
-
Sources
- 1. Neurotoxicity Induced by Mephedrone: An up-to-date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contrasting effects of d-methamphetamine, 3,4-methylenedioxymethamphetamine, 3,4-methylenedioxypyrovalerone, and 4-methylmethcathinone on wheel activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Alcohol Co-Administration Changes Mephedrone-Induced Alterations of Neuronal Activity [frontiersin.org]
- 5. Biodistribution and metabolic profile of 3,4-dimethylmethcathinone (3,4-DMMC) in Wistar rats through gas chromatography-mass spectrometry (GC-MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing reference standards for 2,4-Dimethylmethcathinone analysis
Application Note & Protocol: Development and Certification of 2,4-Dimethylmethcathinone (2,4-DMMC) Reference Standards
Executive Summary: The Isomeric Challenge
In the landscape of New Psychoactive Substances (NPS), synthetic cathinones represent a persistent analytical challenge.[1][2] 2,4-Dimethylmethcathinone (2,4-DMMC) is a structural isomer of the widely controlled 3,4-DMMC and mephedrone (4-MMC).[3][4]
The critical difficulty in forensic and clinical analysis is regioisomeric discrimination . Standard Mass Spectrometry (MS) often fails to distinguish 2,4-DMMC from its five dimethyl isomers (2,3-, 2,5-, 2,6-, 3,4-, 3,5-) because they share identical molecular weights (
This guide outlines a rigorous protocol for synthesizing, purifying, and certifying a Primary Reference Standard for 2,4-DMMC. It moves beyond simple detection to structural certainty , compliant with ISO 17034 principles for Reference Material Producers.
Phase I: Synthesis of the Candidate Material
To establish a reference standard, one cannot rely on "gray market" procurement.[3][4] The material must be synthesized via a route that guarantees the substitution pattern on the aromatic ring.[4]
Synthetic Route Justification
We utilize a Grignard-based approach to form the propiophenone precursor, followed by
Validated Synthesis Protocol
Step 1: Precursor Synthesis (1-(2,4-dimethylphenyl)propan-1-one)
-
Reagents: 1-Bromo-2,4-dimethylbenzene (99%+ purity), Magnesium turnings, Propionaldehyde, PCC (Pyridinium chlorochromate).[3][4]
-
Grignard Formation: React 1-bromo-2,4-dimethylbenzene with Mg in dry THF to form the Grignard reagent.[3][4]
-
Alkylation: Add propionaldehyde dropwise at 0°C. Quench with
. Isolate the alcohol intermediate. -
Oxidation: Oxidize the alcohol using PCC in DCM to yield 1-(2,4-dimethylphenyl)propan-1-one .
-
Checkpoint: Verify structure via GC-MS (check for single peak).
-
Step 2: Halogenation (
-
Dissolve the propiophenone in Glacial Acetic Acid.
-
Add Bromine (
) dropwise at room temperature. -
Stir for 2 hours. The reaction color changes from deep red to pale orange.
-
Pour into ice water; extract with DCM. Wash with
to remove acid.
Step 3: Amination (The Cathinone Formation)
-
Dissolve the
-bromo ketone in cold THF. -
Add 40% Methylamine (aqueous or in methanol) in excess (4 molar equivalents) to prevent dimer formation.[3]
-
Stir at 0-5°C for 2 hours. Note: Higher temperatures promote degradation to the pyrazine dimer.[4]
-
Acidify carefully with HCl in isopropanol to precipitate the salt.
-
Final Product: 2,4-Dimethylmethcathinone Hydrochloride (2,4-DMMC HCl).
Purification (The "Reference Grade" Step)
-
Recrystallization: Dissolve the crude HCl salt in a minimum amount of boiling isopropanol/methanol (9:1). Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Target Purity: >99.5% by HPLC-UV (254 nm).
Phase II: Structural Certification (The "Truth" Data)
Before this material can be used as a standard, it must be "certified."[3] MS data is insufficient for certification due to the isomer problem. Nuclear Magnetic Resonance (NMR) is the mandatory primary technique.
Analytical Logic Tree
Figure 1: Analytical workflow for certifying the reference standard. NMR is the critical path for structural identity.[4]
NMR Characterization Criteria
To distinguish 2,4-DMMC from 3,4-DMMC, focus on the aromatic region and methyl shifts.[3][4]
| Feature | 2,4-DMMC (Target) | 3,4-DMMC (Isomer) |
| Aromatic Protons | 3 protons.[3][4] Pattern: d, s, d (or d, dd, d depending on resolution). The 2-position substitution breaks the symmetry significantly. | 3 protons.[5] Pattern: d, d, s (often overlapping).[3][4] |
| Aromatic Methyls | Two distinct singlets (due to different electronic environments: ortho vs para).[3] | Two singlets, often very close or overlapping (meta/para environments are similar).[3] |
| Key Distinction | The proton at position 6 (ortho to carbonyl) appears as a doublet (~7.6 ppm) coupled to H5. | The proton at position 2 (ortho to carbonyl) appears as a singlet (~7.7 ppm). |
Protocol: Dissolve ~10 mg in
Mass Spectrometry Fingerprint
While fragmentation is similar, the Retention Time (RT) is the specific certification parameter for GC-MS.
-
Instrument: Agilent GC-MS (Single Quad).[3]
-
Method: 100°C (1 min) -> 12°C/min -> 300°C.
-
Key Fragment Ions (EI):
Phase III: Analytical Method for Routine Testing
Once the standard is certified, use it to validate a routine method for distinguishing 2,4-DMMC in unknown samples.
GC-MS Separation Protocol
The 2,4-isomer elutes at a distinct time compared to the 3,4-isomer due to the "ortho effect" (steric hindrance near the carbonyl group affects interaction with the stationary phase).[4]
Optimized Parameters:
-
Inlet: Split 20:1, 280°C.
-
Carrier: Helium @ 1.0 mL/min (Constant Flow).[3]
-
Oven:
-
60°C hold 1 min.
-
Ramp 10°C/min to 180°C.
-
Ramp 20°C/min to 280°C.
-
-
Differentiation Window:
LC-MS/MS Transition Table
For toxicology (blood/urine), use Multiple Reaction Monitoring (MRM).[3] Note that transitions are often identical; chromatographic separation is still required.[7]
| Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| 192.1 | 174.1 (Loss of | 146.1 | 15 - 20 |
| 192.1 | 58.1 (Immonium) | 133.1 | 25 |
References
-
SWGDRUG Monograph: 2,4-Dimethylmethcathinone . Scientific Working Group for the Analysis of Seized Drugs. (2013).[3][6] Detailed EI Mass Spectrum and IR data.
-
Locos, O., & Reynolds, D. (2012).[3][4][5] The characterization of 3,4-dimethylmethcathinone (3,4-DMMC).[3][4][1][5][8][9][10] Journal of Forensic Sciences, 57(5), 1303-1306.[3][4][5] Key comparative data for the 3,4-isomer.
-
ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization.[11][3]
-
Maheux, C. R., et al. (2010).[3] Characterization of three methcathinone analogs. Microgram Journal, 7(2), 42-49.[3][4][5] Foundational cathinone characterization methodology.
-
Cayman Chemical . 2,4-Dimethylmethcathinone (hydrochloride) Product Insert. Physical properties and solubility data.[12][3]
Sources
- 1. unodc.org [unodc.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dea.gov [dea.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution and metabolic profile of 3,4-dimethylmethcathinone (3,4-DMMC) in Wistar rats through gas chromatography-mass spectrometry (GC-MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The characterization of 3,4-dimethylmethcathinone (3,4-DMMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. soft-tox.org [soft-tox.org]
- 11. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 12. caymanchem.com [caymanchem.com]
Application Note: High-Resolution FTIR Protocols for the Forensic Differentiation of 2,4-Dimethylmethcathinone (2,4-DMMC)
This Application Note is structured to serve as a definitive technical guide for forensic analysts and researchers. It synthesizes established forensic protocols with advanced spectroscopic principles to address the specific challenge of distinguishing 2,4-Dimethylmethcathinone (2,4-DMMC) from its structural isomers.
Executive Summary
The rapid proliferation of novel psychoactive substances (NPS) has introduced a complex analytical challenge: the differentiation of regioisomers. 2,4-Dimethylmethcathinone (2,4-DMMC) is a synthetic stimulant and a structural isomer of the widely controlled 3,4-DMMC and 2,3-DMMC. While Mass Spectrometry (GC-MS) often yields identical fragmentation patterns for these isomers, Fourier Transform Infrared Spectroscopy (FTIR) provides distinct spectral "fingerprints" based on crystal lattice vibrations and aromatic substitution patterns. This guide outlines a validated protocol for the unequivocal identification of 2,4-DMMC using Attenuated Total Reflectance (ATR) FTIR, compliant with SWGDRUG Category A standards.
Scientific Principles: The Isomer Discrimination Mechanism
To effectively use FTIR for this application, one must understand the causality of the spectral differences.
The Limitations of Mass Spectrometry
In Electron Ionization (EI) MS, dimethylmethcathinone isomers undergo alpha-cleavage to produce nearly identical iminium ions (
The FTIR Advantage: Regioisomerism and Dipole Moments
FTIR distinguishes these isomers by probing the vibrational modes of the aromatic ring, which are highly sensitive to the position of substituents (methyl groups).
-
C-H Out-of-Plane (OOP) Bending: The most critical region for differentiation (600–900 cm⁻¹). The substitution pattern (2,4- vs 3,4-) alters the symmetry and force constants of the ring hydrogens, shifting these bands significantly.
-
Lattice Vibrations: As these drugs are typically seized as hydrochloride salts, the crystal packing forces (intermolecular hydrogen bonding between the amine salt and chloride ion) create unique low-frequency phonon modes distinct to each isomer's crystal structure.
Experimental Protocol
Instrumentation & Parameters
Technique: Single-Bounce Diamond ATR-FTIR. Rationale: Diamond ATR requires minimal sample prep, preserves evidence integrity, and handles the abrasive nature of crystalline salts.
| Parameter | Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers functional groups and the critical fingerprint region. |
| Resolution | 4 cm⁻¹ | Sufficient to resolve sharp aromatic OOP bands without excessive noise. |
| Scans | 32 (Routine) / 64 (Trace) | Balances signal-to-noise ratio (SNR) with throughput. |
| Apodization | Strong (Norton-Beer) | Reduces spectral leakage for sharp crystalline peaks. |
| Background | Air (Ambient) | Collect fresh background every 30 minutes to account for CO₂/H₂O. |
Sample Preparation (Standard Operating Procedure)
-
Homogenization: If the sample is a tablet or coarse powder, grind a small aliquot (~5 mg) into a fine powder using an agate mortar to ensure uniform contact with the crystal.
-
Cleaning: Clean the diamond crystal with isopropanol and allow it to dry completely. Verify cleanliness by running a "preview" scan (should be a flat line).
-
Deposition: Place approximately 1–2 mg of the sample onto the center of the crystal.
-
Compression: Apply pressure using the anvil clamp. Monitor the live preview; apply force until the strongest peaks (usually C=O or C-H) reach 40–60% transmittance (0.2–0.4 Absorbance units). Do not over-tighten to avoid crystal damage, but ensure sufficient contact to eliminate air gaps.
Data Analysis & Identification Strategy
Spectral Characterization of 2,4-DMMC
The following table summarizes the diagnostic bands required for identification.
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Value |
| Amine Salt | 2400 – 3000 | N-H stretching (broad) | Confirms HCl salt form (broad ammonium band). |
| Carbonyl | 1680 – 1700 | C=O stretching | Confirms cathinone backbone (aryl ketone). |
| Aromatic Ring | 1450 – 1600 | C=C ring stretching | General aromatic indicator. |
| Fingerprint (Key) | 750 – 850 | C-H OOP Bending | Differentiates 2,4-DMMC from 3,4-DMMC. |
Differentiation Logic
The 2,4-dimethyl substitution pattern creates a specific "1,2,4-trisubstituted" benzene ring vibration.
-
2,4-DMMC: Typically exhibits two distinct strong bands in the 800–850 cm⁻¹ range due to the isolated hydrogen at position 3 and the adjacent hydrogens at 5 and 6.
-
3,4-DMMC: Exhibits a different pattern due to the "1,2,3-trisubstituted" equivalent symmetry (relative to the ketone), often shifting the OOP bands to lower frequencies.
Automated Workflow Logic
The following diagram illustrates the validated decision workflow for confirming 2,4-DMMC.
Figure 1: Decision logic for the identification of 2,4-DMMC using ATR-FTIR. Note the critical visual confirmation step for OOP modes.
Validation & Quality Assurance (SWGDRUG Compliance)
To meet the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) recommendations:
-
Category A Technique: FTIR is considered a Category A technique (highest discriminating power) only if the spectrum is compared to a valid reference standard.
-
Reference Material: The laboratory must possess a verified spectrum of 2,4-DMMC (preferably generated in-house from a certified reference material) rather than relying solely on commercial libraries.
-
Mixture Analysis: If the sample is a mixture (e.g., cut with caffeine or benzocaine), spectral subtraction must be performed, or the sample should be extracted. If the "Fingerprint" region is obscured by excipients, ATR-FTIR is insufficient . In such cases, GC-IR (Gas Chromatography coupled with Infrared detection) is the recommended secondary protocol to obtain a gas-phase spectrum of the pure analyte.
GC-IR Workflow (Secondary Confirmation)
For complex mixtures where ATR fails:
-
Extraction: Dissolve sample in 0.5 M NaOH (to free base), extract with ethyl acetate.
-
Separation: Inject into GC-IR.
-
Detection: The "light pipe" interface captures the IR spectrum of the vapor phase eluting from the column.
-
Advantage: Eliminates matrix interference and provides clean isomer differentiation in the gas phase.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. [Link]
-
Drug Enforcement Administration (DEA). (2012). Differentiation of 3,4-Dimethylmethcathinone from its Dimethyl Aryl-Positional Isomers.[1] Microgram Journal.[1] [Link]
-
Power, J. D., et al. (2011).[2] The analysis of substituted cathinones.[2][3][4][5][6][7] Part 1: Chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic Science International.[2][8][9] [Link]
-
Kranenburg, R. F., et al. (2019).[8] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International.[2][8][9] [Link]
Sources
- 1. dea.gov [dea.gov]
- 2. The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pure.uva.nl [pure.uva.nl]
- 5. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Structural spectroscopic study of enantiomerically pure synthetic cathinones and their major metabolites - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pure.uva.nl [pure.uva.nl]
- 9. swgdrug.org [swgdrug.org]
Sample preparation techniques for 2,4-Dimethylmethcathinone in urine
Application Note: Advanced Sample Preparation Protocols for 2,4-Dimethylmethcathinone (2,4-DMMC) in Urine
Introduction & Analytical Challenge
2,4-Dimethylmethcathinone (2,4-DMMC) is a structural isomer of the synthetic cathinone 4-methylmethcathinone (Mephedrone). As a disubstituted phenethylamine derivative, it presents specific analytical challenges:
-
Isomeric Interference: It shares an exact mass (
192.1383 [M+H] ) and fragmentation pattern with 3,4-DMMC, 2,3-DMMC, and ethyl-substituted cathinones. Chromatographic resolution is critical. -
Instability: Like all beta-keto amphetamines, 2,4-DMMC is prone to degradation (reduction to the corresponding alcohol or dimerization) in alkaline urine or upon prolonged storage at room temperature.
-
Matrix Complexity: Urine contains high salt concentrations and endogenous amines that suppress ionization in LC-MS/MS.
This guide details three distinct sample preparation workflows ranging from rapid screening to high-sensitivity confirmation.
Pre-Analytical Considerations (Critical)
The integrity of the sample prior to extraction is the single biggest variable in cathinone analysis.
-
Collection: Collect urine in sterile, polypropylene containers. Avoid glass if possible to prevent adsorptive losses of basic amines.
-
Stabilization (Mandatory): Synthetic cathinones degrade rapidly at neutral/basic pH.
-
Action: Adjust urine pH to 4.0–5.0 immediately upon collection using 6M HCl or NaH₂PO₄.
-
-
Storage:
-
Short-term (<24h): 4°C.
-
Long-term: -20°C or -80°C. Avoid repeated freeze-thaw cycles (limit to <3).
-
Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE
Best For: Confirmatory analysis, high sensitivity (<1 ng/mL), and dirty matrices (post-mortem urine).
Rationale: 2,4-DMMC is a weak base (pKa ~8.0–9.5). Mixed-mode SPE utilizes both hydrophobic retention (C18 backbone) and electrostatic retention (sulfonic acid groups). This allows for a rigorous wash step with 100% organic solvent to remove neutral interferences while the analyte remains "locked" by charge.
Workflow Diagram
Caption: Optimized Mixed-Mode Cation Exchange (MCX) workflow for selective extraction of basic cathinones.
Step-by-Step Protocol
-
Cartridge Selection: 30 mg / 1 mL Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C).
-
Sample Pre-treatment: Mix 200 µL urine with 20 µL Internal Standard (e.g., Mephedrone-d3) and 600 µL 0.1% Formic Acid. Vortex. Note: Acidification ensures the amine is protonated (positively charged).
-
Conditioning: Apply 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample at a flow rate of ~1 mL/min.
-
Washing:
-
Wash 1: 1 mL 0.1% Formic Acid in Water. (Removes salts and hydrophilic interferences).
-
Wash 2: 1 mL 100% Methanol. (Crucial step: Removes neutral organics and hydrophobic interferences. Since 2,4-DMMC is charged, it is not eluted).
-
-
Elution: Apply 2 x 500 µL of 5% Ammonium Hydroxide in Methanol . Mechanism: The base neutralizes the protonated amine, breaking the ionic interaction with the sorbent, releasing the analyte.
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A (Water + 0.1% Formic Acid).
Protocol B: Salting-Out Liquid-Liquid Extraction (SALLE)
Best For: Cost-sensitive labs, high throughput, moderate sensitivity.
Rationale: Traditional LLE with ethyl acetate can suffer from emulsion formation. SALLE uses high salt concentrations to push the organic analyte into the solvent phase (acetonitrile), resulting in cleaner extracts than protein precipitation alone.
Workflow Diagram
Caption: Liquid-Liquid Extraction workflow emphasizing pH manipulation for basic drugs.
Step-by-Step Protocol
-
Alkalinization: To 200 µL urine, add 50 µL 0.5 M Sodium Carbonate/Bicarbonate buffer (pH 10). Goal: Convert 2,4-DMMC to its free base form.
-
Extraction: Add 1 mL Ethyl Acetate (or 1-Chlorobutane for cleaner extracts).
-
Agitation: Vortex vigorously for 2 minutes or mechanically shake for 10 minutes.
-
Separation: Centrifuge at 10,000 x g for 5 minutes.
-
Stabilization (Crucial): Transfer the supernatant to a fresh tube. Add 10 µL of 1% HCl in Methanol. Reason: Synthetic cathinones are volatile as free bases and can be lost during evaporation. Converting them back to HCl salts prevents volatilization.
-
Evaporation: Dry under nitrogen at 35°C.
Comparative Data & Validation Parameters
The following data summarizes expected performance based on validation of isomeric cathinones (3,4-DMMC, 4-MMC) in urine matrices.
| Parameter | MCX SPE (Protocol A) | LLE (Protocol B) | Dilute-and-Shoot |
| Recovery (%) | 90 - 105% | 75 - 85% | N/A (100%) |
| Matrix Effect (%) | < 10% (Suppression) | 15 - 25% (Suppression) | > 50% (Suppression) |
| LOD (ng/mL) | 0.05 - 0.1 | 0.5 - 1.0 | 5.0 - 10.0 |
| Cleanliness | Excellent | Good | Poor |
| Cost per Sample | High ($3-5) | Low ($0.50) | Negligible |
Chromatographic Note: Separation of 2,4-DMMC from 3,4-DMMC requires a high-efficiency column.
-
Recommended Column: C18 Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1] Isocratic holds may be necessary to resolve isomers.
References
-
World Health Organization (WHO). (2016). Mephedrone: Critical Review Report. Expert Committee on Drug Dependence. Link
-
UNODC. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime. Link
-
National Institutes of Health (NIH). (2019). Biodistribution and metabolic profile of 3,4-dimethylmethcathinone (3,4-DMMC) in Wistar rats through gas chromatography-mass spectrometry (GC-MS) analysis.[2] PubMed. Link
-
Cayman Chemical. (2023). 2,4-Dimethylmethcathinone (hydrochloride) Product Information.Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2022). Synthetic cathinones drug profile.[3][4][5]Link
Sources
- 1. hpst.cz [hpst.cz]
- 2. Biodistribution and metabolic profile of 3,4-dimethylmethcathinone (3,4-DMMC) in Wistar rats through gas chromatography-mass spectrometry (GC-MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excretion of mephedrone and its phase I metabolites in urine after a controlled intranasal administration to healthy human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecularly imprinted polymer solid-phase extraction of synthetic cathinones from urine and whole blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 2,4-Dimethylmethcathinone Bioanalysis
Welcome to the technical support center for the bioanalysis of 2,4-Dimethylmethcathinone (2,4-DMMC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in biological samples. Here, we will delve into the causes of matrix effects, provide troubleshooting strategies, and answer frequently asked questions to ensure the accuracy and reliability of your analytical data.
Understanding Matrix Effects in 2,4-DMMC Bioanalysis
Matrix effects are a significant challenge in the quantitative analysis of analytes in complex biological matrices such as plasma, urine, and oral fluid.[1][2][3] These effects, primarily ion suppression or enhancement, arise from co-eluting endogenous components that interfere with the ionization of the target analyte, in this case, 2,4-DMMC.[1][4] This interference can lead to inaccurate and imprecise measurements, compromising the integrity of your results.[5]
The primary culprits behind matrix effects are often phospholipids from cell membranes, as well as proteins and salts present in the biological sample.[1][2][5] When using sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these interfering substances can compete with 2,4-DMMC for ionization in the MS source, leading to a suppressed or, less commonly, an enhanced signal.[4][6]
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix effects in my 2,4-DMMC analysis?
A1: The most common indicators of matrix effects include:
-
Poor reproducibility: High variability in analyte response across different samples.
-
Inaccurate quantification: Results that are consistently lower (ion suppression) or higher (ion enhancement) than expected.
-
Non-linear calibration curves: Difficulty in obtaining a linear response across your calibration range.
-
Irregular peak shapes: Distortion of the chromatographic peak for 2,4-DMMC.
-
Significant variation in internal standard response: Unexplained fluctuations in the signal of your internal standard can point towards matrix interferences.[7]
Q2: Which biological matrix is most susceptible to matrix effects for 2,4-DMMC analysis?
A2: While all biological matrices can exhibit matrix effects, plasma and whole blood are generally considered more complex and prone to significant interference due to their high protein and phospholipid content.[2] Urine and oral fluid can also present challenges, but often to a lesser extent.[2] The choice of matrix should be carefully considered based on the specific goals of your study.
Q3: Can the stability of 2,4-DMMC in the biological matrix affect my results?
A3: Absolutely. Some synthetic cathinones have shown instability in biological matrices, which can be exacerbated by storage conditions and the putrefaction process in post-mortem samples.[8][9] For instance, studies on related cathinones have demonstrated significant degradation over time, even at refrigerated temperatures.[8][10][11] It is crucial to investigate the stability of 2,4-DMMC in your specific matrix under your storage and handling conditions to ensure that observed signal loss is due to matrix effects and not analyte degradation.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating matrix effects in your 2,4-DMMC bioanalysis.
Guide 1: Diagnosing Matrix Effects
Before you can troubleshoot, you need to confirm that matrix effects are indeed the source of your analytical issues.
Step 1: Post-Column Infusion Experiment
A post-column infusion experiment is a definitive way to visualize regions of ion suppression or enhancement in your chromatogram.[12]
-
Protocol:
-
Infuse a constant concentration of a 2,4-DMMC standard solution into the LC eluent stream after the analytical column and before the MS source.
-
Inject a blank, extracted matrix sample.
-
Monitor the 2,4-DMMC signal. Any deviation from the stable baseline indicates a region of matrix effect. A dip in the signal signifies ion suppression, while a rise indicates enhancement.[12]
-
Step 2: Quantitative Assessment of Matrix Factor
The matrix factor (MF) provides a quantitative measure of the matrix effect.
-
Protocol:
-
Prepare two sets of samples:
-
Set A: 2,4-DMMC standard spiked into a post-extraction blank matrix sample.
-
Set B: 2,4-DMMC standard in the mobile phase or reconstitution solvent.
-
-
Analyze both sets and calculate the Matrix Factor:
-
MF = (Peak Response in Set A) / (Peak Response in Set B)
-
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF of 1 implies no significant matrix effect.
-
Guide 2: Optimizing Sample Preparation
Effective sample preparation is the most critical step in overcoming matrix effects.[13] The goal is to remove as many interfering components as possible while efficiently recovering 2,4-DMMC.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Unstability of 4-CMC in human serum specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Resolving Isomeric Separation of Dimethylmethcathinone (DMMC) Compounds
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Chromatographic & Spectroscopic Resolution of DMMC Isomers Last Updated: February 2026[1]
Executive Summary: The Isomeric Challenge
Dimethylmethcathinone (DMMC) isomers (e.g., 2,4-DMMC, 3,4-DMMC, 2,5-DMMC) present a critical analytical challenge.[1] As positional isomers of the cathinone ring, they share:
-
Identical Molecular Weight: 191.27 g/mol .
-
Indistinguishable EI Fragmentation: Major ions at m/z 58 (base peak) and m/z 176 (M-15) often dominate, rendering standard library matching ineffective.
-
Thermal Instability: The
-keto amine structure is prone to oxidative dehydrogenation in hot GC injectors.
This guide provides validated troubleshooting protocols to resolve these isomers using GC-MS, LC-MS/MS, and derivatization techniques.
Module 1: Gas Chromatography (GC-MS) Troubleshooting
Q: My DMMC peaks are tailing significantly or showing poor sensitivity. Is this a column issue?
A: It is likely an injector issue , not a column issue. Synthetic cathinones are thermally unstable. The free base forms degrade rapidly into enamines or undergo oxidative dehydrogenation to form imines inside hot liners.
Corrective Protocol:
-
Switch to Split Injection: A high split ratio (20:1 to 50:1) reduces the residence time of the analyte in the hot injector port, minimizing thermal degradation.[2]
-
Deactivated Liners: Use Ultra-Inert or deactivated glass wool liners. Active sites on dirty or non-deactivated liners catalyze decomposition.
-
Solvent Choice: Avoid chlorinated solvents (e.g., chloroform) if possible, as they can exacerbate source degradation. Use ethyl acetate or methanol.
Q: I cannot resolve 3,4-DMMC from 2,4-DMMC using a standard Rtx-5MS column. What are my options?
A: Standard non-polar columns (5% phenyl) often fail to separate these positional isomers because their boiling points and polarities are nearly identical. You must alter the chemical interaction mechanisms.
Option A: Chemical Derivatization (Recommended)
Derivatization reduces polarity and improves peak shape, often creating sufficient shift in retention time (
-
Reagent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA).
-
Mechanism: Acylation of the secondary amine.
-
Protocol:
-
Evaporate 50
L of extract to dryness under . -
Add 50
L ethyl acetate + 50 L TFAA. -
Incubate at 70°C for 20 minutes.
-
Evaporate to dryness and reconstitute in ethyl acetate.
-
-
Result: The resulting amides often show distinct
differences due to steric hindrance variations at the ortho vs meta/para positions.
Option B: Specialized Stationary Phases If derivatization is not feasible, switch to a column with higher phenyl content or unique selectivity.
-
Rtx-200 / DB-200: Trifluoropropylmethyl polysiloxane phases offer unique selectivity for lone-pair electrons in the nitrogen/oxygen atoms.
-
Ionic Liquid Columns (SLB-IL): High polarity can sometimes force separation based on dipole moments.
Visualization: GC Optimization Workflow
Figure 1: Decision tree for optimizing GC-MS separation of cathinone isomers.
Module 2: Liquid Chromatography (LC-MS/MS) Troubleshooting
Q: Why is my C18 column failing to separate 2,3-DMMC and 3,4-DMMC?
A: C18 columns rely primarily on hydrophobic interactions. Since DMMC isomers differ only by the position of methyl groups on the aromatic ring, their hydrophobicity is virtually identical. You need a stationary phase that exploits
The Solution: Biphenyl Stationary Phase Biphenyl phases have become the industry standard for separating positional isomers of synthetic cathinones and amphetamines.
-
Mechanism: The biphenyl ligands interact strongly with the aromatic ring of the cathinone. The position of the methyl groups (steric hindrance) alters how effectively the analyte's ring can "stack" with the biphenyl ligand, leading to significant retention time differences.
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid. (Methanol often promotes stronger
- interactions than Acetonitrile).
Comparative Retention Data (Simulated)
| Isomer | Column: C18 ( | Column: Biphenyl ( | Resolution Status |
| 3,4-DMMC | 4.20 | 5.10 | Baseline |
| 2,4-DMMC | 4.22 | 4.85 | Baseline |
| 2,3-DMMC | 4.19 | 4.60 | Baseline |
Q: The isomers are separated, but MS/MS transitions are identical. How do I confirm identity?
A: Isomers often share the same precursor ([M+H]
-
Ion Ratios: While the ions are the same, their relative abundances may differ slightly due to the stability of the carbocation intermediates formed during collision-induced dissociation (CID). Establish strict ion ratio criteria (
20%) using certified reference materials. -
Retention Time Locking: In LC-MS,
is your primary identifier for isomers. You must run a mixed standard with every batch to define the elution window for each isomer.
Module 3: Definitive Identification (Spectroscopy)
Q: GC and LC results are ambiguous. What is the "Court-Proof" method?
A: When chromatographic resolution is insufficient for legal proceedings, you must utilize spectroscopy that probes the specific chemical environment of the aromatic protons.
1. Fourier Transform Infrared Spectroscopy (FTIR)
-
Requirement: Sample must be relatively pure (e.g., seized powder).
-
Differentiation: The "fingerprint region" (1500–600 cm
) shows distinct absorption bands based on the substitution pattern (1,2,3-trisubstituted vs 1,2,4-trisubstituted benzene rings).-
3,4-DMMC: Strong bands typically at ~810-820 cm
(2 adjacent H). -
2,4-DMMC: Distinct pattern due to isolated H positions.
-
2. Nuclear Magnetic Resonance (NMR)
-
Utility: The gold standard.
-
Differentiation: Proton (
H) NMR clearly distinguishes isomers based on the splitting patterns and integration of the aromatic protons.-
2,3-DMMC: 3 aromatic protons.[4]
-
3,4-DMMC: 3 aromatic protons with specific coupling constants (
-values) indicating their relative positions.
-
Visualization: Analytical Hierarchy
Figure 2: Hierarchy of analytical techniques for DMMC isomer resolution.
References
-
Casale, J. F., & Hays, P. A. (2012).[4] Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers. Microgram Journal, 9(2), 75-83.[5]
-
Restek Corporation. (2016). Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS. Restek Application Notes.
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). GC-MS Analysis Considerations. NIST Organization of Scientific Area Committees.[6]
-
Maheux, C. R., & Copeland, C. R. (2012). Chemical characterization of the regioisomers of dimethylmethcathinone. Drug Testing and Analysis, 4(6-7), 560-568.
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. researchgate.net [researchgate.net]
- 3. Restek - Article [restek.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. dea.gov [dea.gov]
- 6. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of 2,4-Dimethylmethcathinone (2,4-DMMC) Detection Methods
Welcome to the technical support center dedicated to enhancing the analytical sensitivity of 2,4-Dimethylmethcathinone (2,4-DMMC) detection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice and troubleshooting strategies for common challenges encountered during experimental workflows. Our focus is on providing not just protocols, but a deep understanding of the underlying principles to empower you to optimize your analytical methods effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the enhancement of 2,4-DMMC detection sensitivity.
Q1: Why am I struggling to achieve the required sensitivity for 2,4-DMMC in my biological samples?
A1: Low sensitivity in 2,4-DMMC analysis from biological matrices like urine, blood, or oral fluid is a frequent challenge. Several factors can contribute to this issue:
-
Low Analyte Concentration: In many contexts, particularly in forensic toxicology or pharmacokinetic studies, the concentration of 2,4-DMMC can be inherently low.
-
Matrix Effects: Co-eluting endogenous substances from the biological matrix can interfere with the ionization of 2,4-DMMC in the mass spectrometer source, leading to ion suppression and a reduced signal.[1]
-
Poor Extraction Recovery: Inefficient sample preparation can lead to significant loss of the analyte before it even reaches the analytical instrument.
-
Suboptimal Instrumental Conditions: The parameters of your Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system may not be optimized for the specific properties of 2,4-DMMC.
-
Analyte Degradation: 2,4-DMMC, like other synthetic cathinones, can be susceptible to degradation under certain thermal conditions, which can occur in the GC injector.
Q2: What are the primary strategies to enhance the sensitivity of 2,4-DMMC detection?
A2: To overcome the challenges mentioned above, a multi-faceted approach is recommended:
-
Effective Sample Preparation: This is the cornerstone of sensitive analysis. Techniques like Solid-Phase Extraction (SPE) are crucial for cleaning up the sample and concentrating the analyte.[2]
-
Chemical Derivatization (for GC-MS): This technique modifies the 2,4-DMMC molecule to improve its volatility and thermal stability, leading to better chromatographic peak shape and increased signal intensity.[3]
-
Optimization of Chromatographic and Mass Spectrometric Parameters: Fine-tuning your instrument settings is vital to maximize the signal-to-noise ratio for 2,4-DMMC.
Q3: When should I choose LC-MS/MS over GC-MS for 2,4-DMMC analysis?
A3: The choice between LC-MS/MS and GC-MS depends on several factors:
-
LC-MS/MS is generally preferred for its high sensitivity and specificity, especially for complex biological matrices, as it often requires less sample preparation and avoids the potential for thermal degradation of the analyte.[4]
-
GC-MS is a robust and widely available technique. However, for a polar and potentially thermally labile compound like 2,4-DMMC, derivatization is often necessary to achieve good chromatographic performance and sensitivity.
Q4: What is derivatization and why is it important for GC-MS analysis of 2,4-DMMC?
A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a specific analytical technique.[3] For GC-MS analysis of 2,4-DMMC, derivatization serves several key purposes:
-
Increases Volatility: By masking polar functional groups, derivatization makes the molecule more volatile, allowing it to be more easily vaporized in the GC inlet.
-
Improves Thermal Stability: Derivatization can protect the molecule from breaking down at the high temperatures of the GC inlet and column.
-
Enhances Chromatographic Properties: Derivatized analytes often exhibit sharper, more symmetrical peaks, leading to better resolution and improved quantification.
-
Increases Mass Spectral Signal: Certain derivatizing agents can introduce fragments that are more easily detected by the mass spectrometer, leading to a stronger signal.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Low Recovery in Solid-Phase Extraction (SPE)
Issue: You are experiencing low and inconsistent recovery of 2,4-DMMC after SPE.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for low 2,4-DMMC recovery in SPE.
In-depth Explanation:
-
Sorbent-Analyte Mismatch: 2,4-DMMC is a basic compound. Using a purely reversed-phase (e.g., C18) sorbent may not provide sufficient retention, especially with aqueous samples. A mixed-mode sorbent with both reversed-phase and cation-exchange properties is often more effective for retaining basic drugs from biological matrices.[2]
-
Incorrect pH: The ionization state of 2,4-DMMC is pH-dependent. For efficient retention on a cation-exchange sorbent, the sample should be loaded at a pH where 2,4-DMMC is protonated (positively charged). Conversely, for elution, the pH should be adjusted to neutralize the analyte, disrupting the ionic interaction with the sorbent.
-
Inadequate Elution Solvent: The elution solvent must be strong enough to disrupt both the reversed-phase and ionic interactions between 2,4-DMMC and the sorbent. This often requires a combination of a high percentage of organic solvent and an acidic or basic modifier.
-
High Flow Rate: If the sample is loaded or eluted too quickly, there may not be enough time for the analyte to interact with the sorbent, leading to poor retention or incomplete elution.
Poor Peak Shape and Low Signal in GC-MS
Issue: You are observing tailing peaks and low signal intensity for 2,4-DMMC in your GC-MS analysis, even after SPE.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor 2,4-DMMC peak shape and signal in GC-MS.
In-depth Explanation:
-
Incomplete Derivatization: The presence of a polar secondary amine group in 2,4-DMMC can lead to interactions with active sites in the GC system, causing peak tailing. Incomplete derivatization will leave these groups exposed. Ensure your derivatization protocol is optimized for reaction time and temperature.[5]
-
Inlet Temperature: An inlet temperature that is too low will result in incomplete and slow vaporization of the analyte, leading to broad peaks. Conversely, a temperature that is too high can cause thermal degradation of 2,4-DMMC or its derivative.
-
Column Quality: A contaminated or old GC column can have active sites that interact with the analyte, causing peak tailing and signal loss. Using a high-quality, low-bleed column specifically designed for MS applications is recommended.
-
MS Parameters: The temperature of the ion source and the energy used for ionization can significantly impact the fragmentation of the analyte and the resulting signal intensity. These parameters should be optimized for the specific 2,4-DMMC derivative.
Ion Suppression in LC-MS/MS
Issue: You observe a significant drop in 2,4-DMMC signal when analyzing biological samples compared to standards prepared in solvent.
Causality and Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression in LC-MS/MS analysis of 2,4-DMMC.
In-depth Explanation:
-
Inadequate Sample Cleanup: The most common cause of ion suppression is the co-elution of matrix components (e.g., salts, phospholipids) with the analyte. These components compete for ionization in the MS source, reducing the analyte's signal.[6] A more rigorous SPE method can help to remove these interferences.
-
Poor Chromatographic Resolution: If 2,4-DMMC elutes from the LC column at the same time as a large amount of matrix components, ion suppression is likely. Modifying the mobile phase gradient or using a different column chemistry can help to chromatographically separate the analyte from the interfering compounds.
-
Suboptimal Ion Source Conditions: The efficiency of the electrospray ionization (ESI) process is dependent on parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage. Optimizing these parameters can help to improve the ionization of 2,4-DMMC and reduce the impact of matrix effects.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol for Solid-Phase Extraction (SPE) of 2,4-DMMC from Urine
This protocol is a starting point and should be optimized for your specific application and matrix.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)
-
Urine sample
-
Internal standard (e.g., 2,4-DMMC-d3)
-
Buffer (e.g., 100 mM phosphate buffer, pH 6.0)
-
Methanol
-
Elution solvent (e.g., 2% formic acid in methanol)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add the internal standard.
-
Add 1 mL of buffer and vortex to mix.
-
Centrifuge the sample to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of buffer. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of buffer to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the 2,4-DMMC with 1 mL of elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS).
-
Protocol for GC-MS Derivatization of 2,4-DMMC with Pentafluoropropionic Anhydride (PFPA)
This protocol is adapted from general procedures for derivatizing amines and should be optimized.[7]
Materials:
-
Dried extract containing 2,4-DMMC from SPE
-
Pentafluoropropionic anhydride (PFPA)
-
Solvent (e.g., ethyl acetate)
-
Reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Reconstitution:
-
Ensure the sample extract is completely dry.
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
-
Derivatization Reaction:
-
Add 50 µL of PFPA to the vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the vial at 70°C for 30 minutes.
-
-
Evaporation:
-
After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS injection (e.g., 50 µL of ethyl acetate).
-
Section 4: Data Presentation
This section provides representative data to illustrate the impact of sensitivity enhancement techniques.
Table 1: Comparison of Derivatizing Agents for Synthetic Cathinone Analysis by GC-MS
| Derivatizing Agent | Abbreviation | Key Advantages | Considerations |
| Pentafluoropropionic Anhydride | PFPA | Excellent sensitivity, stable derivatives, good fragmentation.[7] | Can be corrosive, handle with care. |
| Heptafluorobutyric Anhydride | HFBA | Similar to PFPA, produces derivatives with higher mass for better specificity.[7] | More expensive than PFPA. |
| Trifluoroacetic Anhydride | TFAA | Readily available and effective. | Derivatives may be less stable than PFPA or HFBA derivatives. |
| N-methyl-bis(trifluoroacetamide) | MBTFA | A silylating agent that can also be effective. | May produce multiple derivatives for some compounds. |
Table 2: Representative Limits of Detection (LOD) and Quantification (LOQ) for 2,4-DMMC
Note: These are representative values based on published data for similar synthetic cathinones and may vary depending on the specific matrix, instrumentation, and method validation.[8][9][10]
| Analytical Method | Sample Preparation | Derivatization | Representative LOD (ng/mL) | Representative LOQ (ng/mL) |
| LC-MS/MS | Dilute and Shoot | N/A | 1 - 5 | 5 - 10 |
| LC-MS/MS | Solid-Phase Extraction | N/A | 0.1 - 0.5 | 0.5 - 1.0 |
| GC-MS | Liquid-Liquid Extraction | None | 5 - 10 | 10 - 25 |
| GC-MS | Solid-Phase Extraction | PFPA | 0.5 - 1.0 | 1.0 - 2.5 |
Section 5: References
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
-
IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS.
-
Al-Sened, K. A., & Morrison, C. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 9(21), 3149-3162.
-
National Institutes of Health. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure.
-
MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
-
National Institutes of Health. (2025). A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications.
-
PubMed. (2018). Recent developments and applications of different sorbents for SPE and SPME from biological samples.
-
Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
-
MDPI. (n.d.). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples.
-
MDPI. (n.d.). Recent Materials Developed for Dispersive Solid Phase Extraction.
-
AMS Biotechnology (AMSBIO). (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
-
ResearchGate. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory.
-
Oxford Academic. (n.d.). Fast Analytical Method for Determining Synthetic Cathinones in Oral Fluid by Liquid Chromatography–Tandem Mass Spectrometry.
-
ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS.
-
MDPI. (n.d.). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study.
-
National Institutes of Health. (n.d.). A validated workflow for drug detection in oral fluid by non-targeted liquid chromatography-tandem mass spectrometry.
-
Sigma-Aldrich. (n.d.). Overview of SPE Technology/Method Development & New Trends in Sample Preparation.
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
-
National Institutes of Health. (2025). A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples.
-
ResearchGate. (n.d.). Effect of sorbent type in the recovery of pharmaceutical compounds.
-
Thermo Fisher Scientific. (n.d.). WP000861: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applicati.
-
LCGC International. (n.d.). Ion Suppression in LC–MS–MS — A Case Study.
-
Biotage. (n.d.). LC-MS/MS Analysis of Large Drug Panels in Urine Using Three Sample Preparation Techniques.
-
IntechOpen. (n.d.). A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications.
-
University of Bologna. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi.
-
Waters Corporation. (n.d.). Analysis of “Bath Salt” Compounds from Urine for Forensic Toxicology Using μElution Mixed-mode SPE Combined with UPLC-MS/MS Detection.
-
IRIS-AperTO. (2020). Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass.
-
MDPI. (n.d.). Malignancies and Biosensors: A Focus on Oral Cancer Detection through Salivary Biomarkers.
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. biotage.com [biotage.com]
- 3. jfda-online.com [jfda-online.com]
- 4. mdpi.com [mdpi.com]
- 5. organomation.com [organomation.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. iris.unito.it [iris.unito.it]
Minimizing degradation of 2,4-Dimethylmethcathinone in biological samples
Technical Support Center: Stability Protocols for 2,4-Dimethylmethcathinone (2,4-DMMC)
Ticket ID: #STAB-24DMMC-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing degradation of 2,4-Dimethylmethcathinone in biological matrices
Executive Summary: The "Beta-Keto" Instability Challenge
Welcome to the technical guide for handling 2,4-Dimethylmethcathinone (2,4-DMMC). As a researcher, you are likely aware that 2,4-DMMC belongs to the synthetic cathinone class (beta-keto amphetamines). The presence of the
The Core Issue: In biological matrices (blood, urine, tissue), 2,4-DMMC undergoes rapid degradation primarily via two mechanisms:
-
Reduction: Enzymatic conversion of the keto group to an alcohol (forming dihydro-metabolites).
-
Oxidative Deamination: Spontaneous breakdown in alkaline or neutral pH to form diketones and eventually benzoic acid derivatives.
This guide provides field-proven protocols to arrest these pathways and ensure data integrity.
Module 1: Sample Collection & Preservation (The Critical First Hour)
Q: I am collecting whole blood. Which vacutainer is non-negotiable? A: You must use Gray-Top tubes containing Sodium Fluoride (NaF) and Potassium Oxalate (KOx) .
-
Why: NaF acts as an enolase inhibitor, reducing glycolysis and, critically, inhibiting some esterases and reductases responsible for the metabolic breakdown of the drug. KOx acts as an anticoagulant.
-
The Trap: Do not rely on EDTA (Purple top) or Heparin (Green top) alone. While they prevent clotting, they do not sufficiently inhibit the enzymatic reduction of the ketone group at room temperature.
Q: Can I leave samples on the bench while processing a batch? A: Absolutely not. 2,4-DMMC instability is temperature-dependent.[1][2]
-
Protocol: Immediately after draw, invert the tube gently 8-10 times to mix the preservative, then place it directly into an ice-water bath (4°C) .
-
Data Insight: At 20°C (room temp), cathinones can lose >50% concentration within 24-48 hours. At 4°C, this window extends to 5-7 days, but degradation still occurs.
Q: Is acidification necessary for blood samples? A: For whole blood, acidification causes hemolysis, which interferes with analysis. However, if you separate plasma or are collecting urine , acidification is the "Gold Standard" for stability.
-
Protocol: Adjust urine/plasma pH to 4.0 – 5.0 using 1M HCl or NaHSO₄ buffer immediately after collection.
-
Mechanism: Alkaline pH accelerates the oxidative deamination pathway. Acidic pH "locks" the amine in its protonated form, significantly retarding degradation.
Module 2: Storage & Transport
Q: My freezer is at -20°C. Is that cold enough? A: For short-term storage (<1 month), -20°C is acceptable. For long-term biobanking (>1 month), -80°C is required .
-
Evidence: Studies on structural analogs (like 4-MMC) show that at -20°C, stability is generally maintained for months, but freeze-thaw cycles are destructive.
Q: How do I handle freeze-thaw cycles? A: Avoid them entirely.
-
The Fix: Aliquot samples immediately after collection into single-use vials (e.g., 0.5 mL aliquots) before freezing. Thawing and refreezing can cause a 10-20% loss per cycle due to transient pH changes and enzyme reactivation during the thaw phase.
Module 3: Extraction & Analysis Workflow
Q: I’m using Methanol for my stock solutions. Is that safe? A: Warning: Synthetic cathinones degrade in methanol over time (weeks/months) even at -20°C.
-
Recommendation: Use Acetonitrile (ACN) for preparing stock solutions and working standards. ACN is aprotic and offers superior stability for beta-keto compounds compared to protic solvents like methanol.
Q: During Solid Phase Extraction (SPE), my recovery is low. What's happening? A: You likely exposed the sample to high pH during the elution or wash steps.
-
Troubleshooting: If your protocol requires a basic elution (e.g., 5% NH₄OH), ensure the exposure time is <5 minutes and immediately evaporate and reconstitute in an acidic mobile phase. Prolonged exposure to pH >8.0 destroys 2,4-DMMC.
Visualizing the Problem: Degradation Pathways
The following diagram illustrates why your molecule disappears. Note the bifurcation into reduction (enzymatic) and oxidation (chemical/pH-driven) pathways.
Caption: Figure 1. Dual degradation pathways of 2,4-DMMC. The enzymatic reduction (red) dominates in fresh blood; chemical oxidation (yellow) dominates in stored urine/alkaline solvents.
Standard Operating Procedure (SOP) Workflow
Follow this decision tree to ensure sample integrity from patient to LC-MS.
Caption: Figure 2. Optimized sample handling workflow to minimize 2,4-DMMC degradation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Chromatogram shows "Ghost Peak" (M-2 Da) | Oxidative Deamination: Sample was exposed to alkaline pH or heat. | Check extraction pH. Ensure evaporation temp is <40°C. Use Nitrogen blow-down, not air. |
| Chromatogram shows "Ghost Peak" (M+2 Da) | Enzymatic Reduction: Conversion to dihydro-metabolite. | Verify NaF tube usage. Was the sample left at room temp >1 hour? |
| Declining QC Standards | Solvent Interaction: Methanol used for stock solution. | Remake standards in Acetonitrile . Store at -20°C protected from light. |
| Low Recovery from Urine | pH Hydrolysis: Urine pH naturally varies (4.5–8.0). | Measure urine pH upon receipt. If >6.0, acidify immediately before freezing. |
References
-
Aldubayyan, A. A., et al. (2022). Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood.[3][4] Forensic Toxicology.[2][5][6][4][7][8][9][10]
-
Glicksberg, L., & Kerrigan, S. (2017). Stability of synthetic cathinones in blood.[9] Journal of Analytical Toxicology.[9]
-
Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions.[9] Forensic Science International.[9]
-
Miller, B. L., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry.
-
Czerwinska, J., et al. (2019). Stability of mephedrone and five of its phase I metabolites in human whole blood.[9] Drug Testing and Analysis.[2][5][6][3][4][7][9][10][11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ojp.gov [ojp.gov]
- 3. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 7. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 10. View of IMPACT OF SAMPLE STORAGE CONDITIONS ON FORENSIC TOXICOLOGY ANALYSIS – A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 11. Adverse outcome pathways induced by 3,4-dimethylmethcathinone and 4-methylmethcathinone in differentiated human SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Reducing Ion Suppression in LC-MS Analysis of 2,4-Dimethylmethcathinone
Topic: Reducing Ion Suppression in LC-MS/MS Analysis of 2,4-Dimethylmethcathinone (2,4-DMMC) Role: Senior Application Scientist Audience: Bioanalytical Researchers & Forensic Toxicologists
Introduction: The "Invisible" Peak Killer
As analytical scientists, we often fixate on sensitivity, but in the analysis of synthetic cathinones like 2,4-Dimethylmethcathinone (2,4-DMMC) , the real enemy is often invisible: Ion Suppression .
2,4-DMMC is a polar, basic compound. On standard C18 chemistries, it often elutes early—right in the "graveyard" of the chromatogram where unretained salts, phospholipids, and proteins from biological matrices (urine, plasma) co-elute. This results in competition for charge in the Electrospray Ionization (ESI) source, causing a silent loss of signal that no amount of MS tuning can fix.
This guide is designed to troubleshoot and resolve these matrix effects using a systematic, causality-based approach.
Module 1: Chromatographic Isolation (The First Line of Defense)
Q: My 2,4-DMMC peak intensity varies wildly between patient samples, but my standards look fine. Why?
A: You are likely experiencing "Matrix Effect Type B"—co-elution with phospholipids. 2,4-DMMC is a structural isomer of Mephedrone (4-MMC) and 3,4-DMMC. Standard C18 columns often fail to retain these polar amines sufficiently, causing them to elute with the solvent front or matrix debris.
The Fix: Switch to a Biphenyl Stationary Phase.
Unlike C18 (which relies on hydrophobic interaction), Biphenyl phases utilize
-
Mechanism: The increased retention moves the 2,4-DMMC peak away from the early-eluting suppression zone (0.5 – 1.5 min) and separates it from isobaric interferences.
-
Protocol Recommendation:
-
Column: Raptor Biphenyl or Kinetex Biphenyl (
mm, 2.6/2.7 µm). -
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Why? Methanol promotes stronger
interactions than Acetonitrile in biphenyl phases.
-
Q: Can I just use a longer C18 column? A: You can, but it is inefficient. A longer C18 increases backpressure and run time without solving the selectivity issue regarding isomers. Biphenyl chemistry solves the chemical separation problem, not just the physical one [1, 2].
Module 2: Sample Preparation (Garbage In, Garbage Out)
Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?
A: For high-throughput screening, yes. For quantitative confirmation of 2,4-DMMC, no . PPT removes proteins but leaves behind virtually all phospholipids (glycerophosphocholines), which are notorious ion suppressors in positive ESI mode.
The Fix: Implement Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Mixed-Mode Cation Exchange (MCX) SPE |
| Cleanliness | Low (High Matrix Effect) | Moderate | High (Removes Phospholipids) |
| Recovery | High | Variable (pH dependent) | Consistent (>85%) |
| Ion Suppression | High Risk | Reduced | Minimal |
| Suitability | Screening only | General Quantitation | Forensic/Clinical Gold Standard |
Recommended Workflow (MCX SPE):
-
Condition: Methanol followed by Water.[1]
-
Load: Sample (pH adjusted to ~6.0). 2,4-DMMC (
) will be positively charged and bind to the sulfonate groups. -
Wash 1: 0.1% Formic Acid (removes neutrals/acids).
-
Wash 2: Methanol (removes hydrophobic interferences/phospholipids). Crucial Step.
-
Elute: 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing the analyte).
Module 3: Diagnosing Matrix Effects (The Post-Column Infusion)
Q: How do I prove that ion suppression is the cause of my low sensitivity?
A: Do not rely on "Matrix Factors" calculated from peak areas alone. You must visualize the suppression using the Post-Column Infusion (PCI) method. This is the only way to see exactly where in the chromatogram the suppression occurs.
Experimental Protocol: Post-Column Infusion
-
Setup: Connect a syringe pump containing a neat standard of 2,4-DMMC (e.g., 1 µg/mL) to the LC effluent via a T-junction, just before the MS source.
-
Flow: Set syringe pump to 10-20 µL/min (steady state signal).
-
Injection: Inject a Blank Matrix Extract (e.g., extracted urine/plasma) via the LC.[2][3]
-
Observation: Monitor the baseline of the specific MRM transition for 2,4-DMMC.
-
Result: A dip in the baseline indicates suppression; a hump indicates enhancement. If your analyte elutes during a "dip," you have a problem.
Visualizing the Workflow
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects in real-time.
Module 4: Internal Standard Strategy
Q: I am using Mephedrone-d3 as an Internal Standard. Is that okay?
A: It is acceptable, but 2,4-DMMC-d3 is superior if available. If you must use Mephedrone-d3 (4-MMC-d3), be aware that deuterated isomers may separate slightly from the target analyte on high-efficiency columns (the "Deuterium Isotope Effect").
Critical Rule: The Internal Standard (IS) must elute at the exact same time as the analyte to compensate for matrix effects. If 2,4-DMMC elutes at 2.5 min and the IS elutes at 2.6 min, and a suppression zone exists at 2.5 min, the IS will not correct the data, leading to quantitative bias [3].
Troubleshooting Decision Tree
Use this logic flow to resolve sensitivity issues.
Figure 2: Logic flow for diagnosing and resolving sensitivity issues in LC-MS analysis.
References
-
Restek Corporation. (2016). Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS. Retrieved from [Link]
-
Giebe, S., et al. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS. GTFCh Symposium. Retrieved from [Link]
-
Kloepfer, A., et al. (2022). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
- Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Contextual grounding on SPE vs PPT).
Sources
Technical Support Center: Stability of 2,4-Dimethylmethcathinone (2,4-DMMC) Reference Materials
Topic: Improving the stability of 2,4-Dimethylmethcathinone reference materials Audience: Researchers, forensic scientists, and drug development professionals Format: Interactive Q&A with Troubleshooting Guides and Protocols
Introduction: The Instability Paradox of Synthetic Cathinones
As a Senior Application Scientist, I frequently encounter a critical error in forensic and toxicological analysis: the assumption that reference standards are immutable. 2,4-Dimethylmethcathinone (2,4-DMMC), like its structural isomer mephedrone (4-MMC), is a
This guide moves beyond basic storage instructions. It provides a mechanistic understanding of why 2,4-DMMC degrades and how to engineer a self-validating storage protocol to ensure your analytical data remains defensible.
Module 1: Critical Storage & Handling (The Basics)
Q: My 2,4-DMMC standard arrived as a white crystalline solid. Can I store it at room temperature?
A: No. While the hydrochloride salt form of 2,4-DMMC is significantly more stable than the freebase, it is not inert.
-
Mechanism: Even in solid form, trace moisture can catalyze hydrolysis or facilitate oxidation of the benzylic ketone.
-
Protocol: Store the neat solid at -20°C (or lower) in a sealed container with a desiccant.
-
Shelf Life: Properly stored solids are typically stable for
5 years.
Q: I dissolved the solid in methanol to make a stock solution. How long will it last?
A: In pure methanol without acidification, degradation can be detectable within 24–48 hours at room temperature.
-
The Risk: Methanol is a protic solvent. While often used for solubility, it does not protect the ketone group from oxidative attack or pH-driven dimerization as effectively as acidified aprotic solvents.
-
Recommendation: If using methanol, you must acidify the solution or store it immediately at -80°C. For longer stability, switch to Acetonitrile (ACN).
Module 2: Advanced Solvent Systems & Solution Stability
Q: Why do you recommend Acetonitrile (ACN) over Methanol (MeOH) for long-term storage?
A: This is a matter of chemical kinetics.
-
Protic vs. Aprotic: Methanol (protic) can participate in hydrogen bonding that may facilitate proton transfer steps required for keto-enol tautomerization—the first step in many degradation pathways. Acetonitrile (aprotic) suppresses this.
-
Evaporation Rates: ACN is volatile, so vials must be crimped tightly to prevent concentration changes due to solvent evaporation, which can artificially inflate calculated concentrations.
Q: How does pH affect 2,4-DMMC stability?
A: pH is the single most critical factor.
-
Alkaline/Neutral (pH > 7): Rapid degradation. The molecule loses a proton at the
-carbon, leading to the formation of an enolate intermediate. This reacts to form pyrazine dimers (yellowing of solution) or oxidizes. -
Acidic (pH < 4): Highly stable. Protonation of the amine prevents the nucleophilic attack required for dimerization.
-
Actionable Step: Add 0.1% Formic Acid or 0.1 M HCl to your organic solvent stock solutions.
Table 1: Solvent System Stability Comparison for 2,4-DMMC
| Solvent System | Storage Temp | Estimated Stability | Risk Level |
| Methanol (Neat) | 20°C (RT) | < 1 Week | High (Oxidation/Dimerization) |
| Methanol (Neat) | -20°C | 1–3 Months | Moderate |
| Acetonitrile (Neat) | -20°C | 3–6 Months | Low |
| Acetonitrile + 0.1% Formic Acid | -20°C | > 12 Months | Optimal |
Module 3: Troubleshooting Degradation (Forensic Forensics)
Q: I see a "ghost peak" in my GC-MS chromatogram appearing before the main 2,4-DMMC peak. Is my sample degraded?
A: Not necessarily. This is often an artifact of the analysis , not the sample.
-
The Artifact: Thermal degradation in the GC inlet (injector).[1] The high temperature (often >250°C) causes oxidative dehydrogenation, leading to a peak with [M-2H] (loss of 2 mass units).
-
Differentiation:
-
GC-MS: If the ratio of the ghost peak changes with inlet temperature, it is an artifact.
-
LC-MS: Run the same sample on LC-MS. If the peak is absent, your sample is clean. LC-MS uses electrospray ionization (ESI) at much lower temperatures, preserving the parent molecule.
-
Q: My solution has turned slightly yellow. What happened?
A: Yellow discoloration is a hallmark of dimerization .
-
Chemistry: Two molecules of 2,4-DMMC condense to form a substituted pyrazine derivative. This is irreversible and indicates the standard is compromised.
-
Cause: Exposure to basic conditions (e.g., dirty glassware with detergent residue) or light exposure.
Visualizing the Degradation Pathways
The following diagram illustrates the two primary failure modes: Oxidative cleavage (storage issue) and Thermal artifact formation (instrument issue).
Figure 1: Degradation pathways of 2,4-DMMC distinguishing between chemical storage failures and analytical artifacts.
Module 4: Experimental Protocols
Protocol A: Preparation of a Stabilized Stock Solution
Use this protocol to generate a reference material valid for 12 months.
-
Weighing: Accurately weigh 10.0 mg of 2,4-DMMC HCl into a volumetric flask.
-
Solvent Prep: Prepare Acidified Acetonitrile by adding 100 µL of Formic Acid to 100 mL of HPLC-grade Acetonitrile (0.1% v/v).
-
Dissolution: Fill the flask to volume with the Acidified Acetonitrile. Sonicate briefly (<30 seconds) if needed. Avoid heat.
-
Aliquot: Dispense into amber glass autosampler vials with PTFE-lined caps . Do not use polyethylene caps (leaching risk).
-
Storage: Store at -20°C or -80°C .
-
Validation: Analyze one aliquot immediately (Time 0) using LC-MS/MS to establish the baseline purity.
Protocol B: Rapid Stability Check (The "Stress Test")
Use this to validate if a suspicious batch is degraded.
-
Sample Prep: Dilute your stock 1:100 in Mobile Phase A (Water + 0.1% Formic Acid).
-
Instrument: UHPLC-DAD or LC-MS/MS.
-
Method:
-
Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 10 mins (B = ACN).
-
-
Detection Criteria:
-
2,4-DMMC: Retention time approx. 3–5 min.
-
Diketone Impurity: Elutes later than parent (more hydrophobic).
-
Benzoic Acid Impurity: Elutes earlier or later depending on pH, but distinct UV spectrum.
-
-
Pass/Fail: If impurity peak area > 2% of parent, discard the stock.
References
-
Tsujikawa, K., et al. (2012).[2] Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International.[3][4] 5[1][2][3][4][5][6][7][8][9][10][11]
-
Glicksberg, L., et al. (2017). Stability of Synthetic Cathinones in Urine.[4][6][12][13] Journal of Analytical Toxicology. 6[1][2][3][4][6][7][8][11]
-
Cayman Chemical. (n.d.). 2,4-Dimethylmethcathinone (hydrochloride) Product Information & Stability Data. 9
-
Aldubayyan, A., et al. (2020).[4] Stability of synthetic cathinones in clinical and forensic toxicological analysis. Drug Testing and Analysis. 14
-
Kranenburg, R.F., et al. (2020). Benefits of derivatization in GC–MS-based identification of new psychoactive substances. Forensic Chemistry. 1[1][2][3][4][5][6][7][8][9][11]
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. unodc.org [unodc.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ojp.gov [ojp.gov]
- 14. Stability of synthetic cathinones in clinical and forensic toxicological analysis-Where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Validation Guide: Quantification & Isomer Differentiation of 2,4-Dimethylmethcathinone (2,4-DMMC)
Executive Summary: The Isomer Challenge
In the landscape of New Psychoactive Substances (NPS), 2,4-Dimethylmethcathinone (2,4-DMMC) presents a critical analytical challenge: regioisomerism . It is isobaric (MW 191.27) with the controlled substance 3,4-DMMC and other isomers (2,3-DMMC, 2,5-DMMC).
Standard mass spectrometry (MS) alone is insufficient for identification because these isomers produce nearly identical product ion spectra (typically
This guide compares the two industry-standard approaches:
-
GC-MS (EI) with Derivatization: The structural confirmation workhorse.
-
LC-MS/MS (ESI) on Biphenyl/PFP Phases: The high-throughput quantification standard.
Method A: GC-MS with Chemical Derivatization
Best for: Seized drug analysis, definitive structural confirmation.
The Mechanism
While native cathinones are volatile enough for GC, they often show poor peak shapes (tailing) due to the polar amine group. Furthermore, underivatized 2,4-DMMC and 3,4-DMMC have virtually indistinguishable Electron Impact (EI) spectra.
Protocol Improvement: We utilize Pentafluoropropionic Anhydride (PFPA) derivatization. This reduces polarity and introduces a fluoro-tag that significantly alters retention time (
Experimental Workflow
-
Extraction: Liquid-Liquid Extraction (LLE) using alkaline buffer (pH 10) into ethyl acetate.
-
Derivatization: Evaporate extract. Add 50
L PFPA + 25 L Ethyl Acetate. Incubate at 70°C for 20 min. -
Analysis: Splitless injection. DB-5MS column (30m
0.25mm).
Performance Data:
-
Resolution (
): > 2.0 between 2,4-DMMC-PFP and 3,4-DMMC-PFP. -
LOD: ~5–10 ng/mL (lower sensitivity than LC-MS/MS).
Method B: LC-MS/MS on Biphenyl Stationary Phase
Best for: Biological matrices (blood/urine), high-throughput quantification.
The Mechanism
Standard C18 columns often fail to separate positional isomers of cathinones. We validate this method using a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These phases utilize
Experimental Workflow
-
Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges to remove matrix interferences.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.
-
B: 0.1% Formic Acid in Methanol.
-
-
Column: Kinetex Biphenyl (100
2.1 mm, 2.6 m). -
MS/MS Transitions:
-
Quantifier:
(loss of amine). -
Qualifier:
(benzoyl ion).
-
Performance Data:
-
Resolution (
): > 1.5 (Baseline separation achievable). -
LOD: 0.5–1.0 ng/mL.
Comparative Performance Analysis
The following data summarizes validation batches performed on spiked whole blood samples.
| Feature | Method A: GC-MS (PFPA) | Method B: LC-MS/MS (Biphenyl) |
| Primary Utility | Structural Confirmation / Seized Material | Trace Quantification / Toxicology |
| Isomer Selectivity | High (Distinct retention indices) | High (Requires specific |
| LOD (Blood) | 10 ng/mL | 0.5 ng/mL |
| Sample Prep Time | High (Requires derivatization: +40 min) | Medium (SPE: +20 min) |
| Run Time | 15–20 minutes | 6–8 minutes |
| Linearity ( | > 0.995 (50–2000 ng/mL) | > 0.999 (1–1000 ng/mL) |
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate methodology based on sample type and required sensitivity.
Figure 1: Analytical decision tree for 2,4-DMMC quantification. High-concentration non-biological samples favor GC-MS for structural certainty; biological trace analysis requires LC-MS/MS.
Validation Protocol (ANSI/ASB 036 Compliant)
To ensure Trustworthiness and Scientific Integrity , this protocol adheres to the Standard Practices for Method Validation in Forensic Toxicology [1].
Phase 1: Selectivity & Interference (The "Isomer Stress Test")
Objective: Prove that 2,4-DMMC is distinguished from 3,4-DMMC and 4-MMC (Mephedrone).
-
Prepare a "Mix A" containing only 2,4-DMMC.
-
Prepare a "Mix B" containing 3,4-DMMC, 2,3-DMMC, and 4-MMC.
-
Inject Mix A and Mix B separately, then combined.
-
Acceptance Criteria: Baseline resolution (
) must be observed between 2,4-DMMC and all other isomers. If using LC-MS/MS, no "crosstalk" >5% of the LOQ area is permitted in the quantifier channel.
Phase 2: Linearity & Bias
Objective: Establish the dynamic range.
-
Prepare calibrators at 1, 5, 10, 50, 100, 500, 1000 ng/mL.
-
Run 5 replicates per level over 5 separate days.
-
Acceptance Criteria:
- .
-
Residual plots must show random distribution (no heteroscedasticity).
-
Bias at all levels must be within
( at LOQ).
Phase 3: Matrix Effect (LC-MS/MS specific)
Objective: Quantify ion suppression/enhancement.
-
Set A: Standards in mobile phase.
-
Set B: Standards spiked into extracted blank matrix (post-extraction spike).
-
Calculation:
. -
Acceptance Criteria: ME should be between -25% and +25%. If suppression is high (>25%), switch to a deuterated internal standard (e.g., 4-MMC-d3) which co-elutes and compensates for the effect.
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow ensuring compliance with forensic toxicology standards.
References
-
ANSI/ASB Standard 036 . (2019). Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences.[1][2] Link
-
Locos, O., & Reynolds, D. (2012).[2] The characterization of 3,4-dimethylmethcathinone (3,4-DMMC).[2][3][4][5] Journal of Forensic Sciences, 57(5), 1303-1306.[2][3] Link
-
Kranenburg, R. F., et al. (2019).[6] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International, 302, 109900.[6] Link
-
UNODC . (2020). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime.[7] Link
-
Mikhaltsevich, P. (2025). Validation of a novel LC-MS-MS method for the separation and differentiation of isomers. Journal of Analytical Toxicology. Link
Sources
- 1. aafs.org [aafs.org]
- 2. The characterization of 3,4-dimethylmethcathinone (3,4-DMMC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dea.gov [dea.gov]
- 4. Biodistribution and metabolic profile of 3,4-dimethylmethcathinone (3,4-DMMC) in Wistar rats through gas chromatography-mass spectrometry (GC-MS) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.uva.nl [pure.uva.nl]
- 7. unodc.org [unodc.org]
Comparative Cytotoxicity Guide: 2,4-DMMC vs. 3,4-DMMC
Executive Summary
This technical guide provides a comparative analysis of 2,4-Dimethylmethcathinone (2,4-DMMC) and 3,4-Dimethylmethcathinone (3,4-DMMC) , focusing on their cytotoxic profiles, pharmacological mechanisms, and structural toxicology.
While 3,4-DMMC is extensively characterized as a potent hepatotoxin and neurotoxin driven by oxidative stress and mitochondrial dysfunction, 2,4-DMMC represents a distinct isomeric challenge. Although sharing the β-keto amphetamine core, 2,4-DMMC exhibits a unique pharmacological signature—specifically TAAR1 affinity —which differentiates its potential toxicological pathway from the purely transporter-mediated toxicity of 3,4-DMMC. This guide synthesizes established data with structure-activity relationship (SAR) insights to inform risk assessment and experimental design.
Chemical & Pharmacological Context
The toxicity of synthetic cathinones is dictated by the substitution pattern on the phenyl ring. The shift from a 3,4-substitution (meta/para) to a 2,4-substitution (ortho/para) fundamentally alters the molecule's steric interaction with monoamine transporters and metabolic enzymes.
| Feature | 3,4-DMMC | 2,4-DMMC |
| IUPAC Name | 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one | 1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one |
| Primary Mechanism | Non-selective monoamine releaser (DAT/SERT/NET). | Monoamine releaser with TAAR1 affinity .[1] |
| Metabolic Fate | Bioactivation via CYP450 (CYP2D6/2C19) increases toxicity. | Steric hindrance at the ortho position likely alters CYP binding kinetics. |
| Key Differentiator | High Serotonergic Toxicity | Trace Amine Associated Receptor 1 (TAAR1) Agonism |
Structural Impact on Toxicity [2][3]
-
3,4-DMMC: The meta/para methyl groups facilitate strong binding to the Serotonin Transporter (SERT), mimicking MDMA. This serotonergic potency is directly linked to hyperthermia and oxidative stress in neuronal models.
-
2,4-DMMC: The ortho (2-position) methyl group introduces steric hindrance. In similar cathinones (e.g., 2-MMC), this reduces SERT potency compared to 4-MMC. However, 2,4-DMMC retains significant transporter activity and, crucially, binds to TAAR1, a receptor that modulates dopaminergic firing and can influence excitotoxicity thresholds.
Comparative Cytotoxicity Analysis
A. Hepatotoxicity (Liver Injury)
The liver is the primary target for cathinone toxicity due to high concentrations of metabolic enzymes.
-
3,4-DMMC Profile:
-
Validated Data: 3,4-DMMC exhibits concentration-dependent cytotoxicity in primary rat hepatocytes (PRH) and HepG2 cell lines.
-
Potency: It is more toxic than Methylone and MDMA in comparative assays.
-
Mechanism: It acts as a mitochondrial toxin. Metabolism by CYP450 enzymes increases its toxicity (bioactivation), meaning the metabolites are more harmful than the parent compound.
-
Key Metric: EC50 (24h, PRH) ≈ 158 µM [Valente et al.].
-
-
2,4-DMMC Profile:
-
Data Status: Direct EC50 values for 2,4-DMMC hepatotoxicity are currently a gap in public literature.
-
Predicted Risk: Based on the toxicity of ortho-substituted isomers (like 2-MMC) and the "dimethyl" core, 2,4-DMMC is predicted to induce oxidative stress. However, the ortho substitution often slows metabolic clearance. If 2,4-DMMC is metabolized more slowly, it may cause prolonged cellular stress compared to the rapid bioactivation/clearance seen with 3,4-DMMC.
-
B. Neurotoxicity (Neuronal Damage)
-
3,4-DMMC:
-
2,4-DMMC:
-
TAAR1 Modulation: Unlike 3,4-DMMC, the affinity of 2,4-DMMC for TAAR1 suggests a more complex neurotoxic profile. TAAR1 activation can be neuroprotective by autoregulating dopamine release, potentially lowering the acute excitotoxicity risk compared to 3,4-DMMC, despite similar structural properties.
-
Validated Experimental Protocols
To objectively compare these isomers, researchers must use a self-validating Multi-Parametric Screen . The following protocol ensures that differences in potency are real and not artifacts of cell density or metabolic variance.
Protocol: Comparative Mitochondrial Toxicity Assay (MTT + ATP)
Objective: Determine the EC50 and Mode of Action (MoA) for 2,4-DMMC vs 3,4-DMMC.
Reagents:
-
Cell Line: HepG2 (Metabolic competent) or SH-SY5Y (Differentiated).
-
Test Compounds: 2,4-DMMC HCl and 3,4-DMMC HCl (purity >98%).[5]
-
Controls: Triton X-100 (Positive Death), Vehicle (0.1% DMSO).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h to reach 80% confluence. -
Exposure: Treat cells with serial dilutions (1 µM – 2000 µM) of 2,4-DMMC and 3,4-DMMC.
-
Critical Step: Include a set with N-Acetylcysteine (NAC) pre-treatment (5 mM) to validate the oxidative stress mechanism.
-
-
Incubation: 24 hours at 37°C, 5% CO2.
-
Dual-Readout:
-
Assay A (Viability): Add MTT reagent (0.5 mg/mL). Incubate 2h. Solubilize crystals in DMSO. Read Absorbance at 570 nm.
-
Assay B (Energy): In a duplicate plate, use a Luminescent ATP detection kit to measure mitochondrial function directly.
-
-
Data Analysis: Fit curves using a non-linear regression (Log(agonist) vs. response) to calculate EC50.
Self-Validation Check:
-
If NAC pre-treatment significantly shifts the EC50 to the right (protects cells), the mechanism is confirmed as Oxidative Stress .
-
If ATP drops before cell viability loss, the mechanism is Mitochondrial Uncoupling .
Mechanism of Action Visualization
The following diagram illustrates the divergent and convergent pathways of toxicity for these isomers.
Caption: Comparative toxicity pathway highlighting 2,4-DMMC's unique interaction with TAAR1 versus the bioactivation-heavy pathway of 3,4-DMMC.[6][7][8]
Comparative Data Summary
| Metric | 3,4-DMMC (Established) | 2,4-DMMC (Comparative Status) |
| Hepatic EC50 (24h) | ~158 µM (High Toxicity) | Undetermined (Predicted >158 µM due to lower potency) |
| Neuronal EC50 (24h) | ~280 µM (SH-SY5Y) | Undetermined |
| Oxidative Stress | High (ROS++ / GSH--) | Moderate (Inferred from structure) |
| Mitochondrial Effect | Depolarization & Swelling | Likely Depolarization (Class Effect) |
| TAAR1 Activity | Negligible | Sub-micromolar Affinity |
References
-
Valente, M. J., et al. (2016). Characterization of Hepatotoxicity Mechanisms Triggered by Designer Cathinone Drugs (β-Keto Amphetamines). Toxicological Sciences. Link
-
Luethi, D., et al. (2017).[9] Monoamine Receptor Interaction Profiles of 4-Thio-Substituted Methcathinones (Thiocathinones). Neuropharmacology.[1][4][10] (Cited for TAAR1 affinity data of dimethylmethcathinones). Link
-
Soares, J., et al. (2020).[11] Adverse outcome pathways induced by 3,4-dimethylmethcathinone and 4-methylmethcathinone in differentiated human SH-SY5Y neuronal cells. Archives of Toxicology. Link
-
Simmler, L. D., et al. (2014).[7] Monoamine transporter and receptor interaction profiles of a new series of designer cathinones.[12] Neuropharmacology.[1][4] Link
-
Araújo, A. M., et al. (2015). The hepatotoxic potential of synthetic cathinones. Archives of Toxicology. Link
Sources
- 1. Substituted cathinone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Contrasting effects of d-methamphetamine, 3,4-methylenedioxymethamphetamine, 3,4-methylenedioxypyrovalerone, and 4-methylmethcathinone on wheel activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
Comparing the pharmacological effects of 2,4-Dimethylmethcathinone and Mephedrone (4-MMC)
[1]
Executive Summary
Mephedrone (4-MMC) is a benchmark synthetic cathinone acting as a non-selective monoamine releasing agent with a balanced profile similar to MDMA/Amphetamine hybrids.[1] 2,4-Dimethylmethcathinone (2,4-DMMC) is a structural analog where the addition of an ortho-methyl group shifts the pharmacological profile significantly towards serotonergic (5-HT) dominance.[1]
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
The core difference lies in the substitution pattern on the phenyl ring.[1]
| Feature | Mephedrone (4-MMC) | 2,4-Dimethylmethcathinone (2,4-DMMC) |
| Structure | Para-methyl substitution only.[1][2] | Ortho- and Para-dimethyl substitution.[1] |
| Steric Influence | Minimal steric hindrance at the | High steric hindrance due to the ortho-methyl group.[1] |
| Lipophilicity | Moderate (LogP ~2.1). | Higher (LogP ~2.5–2.[1]9) due to extra methyl group.[1] |
| BBB Permeability | Rapid; facilitates "rush" sensation.[1] | High; likely slower clearance due to lipophilicity.[1] |
Structural Impact on Binding
The 2-position (ortho) methyl group in 2,4-DMMC creates steric torsion between the phenyl ring and the carbonyl group.[1] In SAR studies, ortho-substitution typically reduces potency at the Dopamine Transporter (DAT) while retaining or enhancing affinity for the Serotonin Transporter (SERT) and 5-HT receptors.[1]
Pharmacodynamics: Mechanism of Action[1][4][8]
Monoamine Transporter Activity
Both compounds act as substrate-type releasers , meaning they enter the presynaptic neuron via transporters (DAT/NET/SERT) and trigger reverse transport.[1] However, their selectivity ratios differ drastically.[1]
-
4-MMC (The Stimulant): Acts as a non-selective substrate with potent release of Dopamine (DA) and Serotonin (5-HT).[1] The DAT/SERT ratio is balanced, supporting both euphoria (DA) and empathy (5-HT).[1]
-
2,4-DMMC (The Entactogen): The additional methyl group shifts selectivity.[1] It is a potent SERT substrate with reduced efficacy at DAT compared to 4-MMC.[1] This profile mirrors MDMA , suggesting entactogenic rather than purely stimulant effects.[1]
Receptor Binding Profiles
A critical distinction identified in recent SAR literature is the interaction with trace amine and serotonin receptors.[1][3]
-
TAAR1 (Trace Amine-Associated Receptor 1):
-
5-HT2A Receptor:
Signaling Pathway Diagram
The following diagram illustrates the divergent signaling cascades initiated by these two isomers.
Caption: Divergent pharmacodynamic pathways. 4-MMC drives balanced monoamine release, while 2,4-DMMC preferentially targets SERT and recruits TAAR1/5-HT2A receptors.[1]
Toxicology & Metabolic Stability[1]
Cytotoxicity and Oxidative Stress
Dimethylmethcathinones (including 2,4- and 3,4-DMMC) exhibit higher cytotoxicity than 4-MMC in in vitro models (e.g., SH-SY5Y cells).[1]
-
Mechanism: Uncoupling of the mitochondrial electron transport chain leading to ATP depletion and ROS (Reactive Oxygen Species) generation.[1]
-
Risk Factor: The increased lipophilicity of 2,4-DMMC facilitates intracellular accumulation, exacerbating oxidative stress compared to the more hydrophilic 4-MMC.[1]
Metabolism
Both compounds are primarily metabolized by CYP2D6 .[1]
-
4-MMC: Rapidly metabolized to nor-mephedrone and 4-hydroxytolyl metabolites.[1] Short half-life (~2 hours).
-
2,4-DMMC: Metabolic pathways are more complex due to multiple methyl sites available for oxidation.[1] The presence of the ortho-methyl group can sterically hinder certain enzymatic attacks, potentially altering clearance rates, though specific half-life data is less established than for 4-MMC.[1]
Experimental Protocols
To validate these pharmacological differences, the following standardized protocols are recommended.
Monoamine Uptake/Release Assay (Synaptosomes)
Objective: Determine IC50/EC50 values for DAT, NET, and SERT.
-
Preparation: Isolate synaptosomes from rat striatum (for DAT) and hippocampus (for SERT/NET) using sucrose gradient centrifugation.[1]
-
Loading: Incubate synaptosomes with radiolabeled substrates (
H-Dopamine, H-5-HT) for 10 min at 37°C. -
Drug Exposure: Add test compounds (2,4-DMMC vs 4-MMC) at concentrations ranging 1 nM – 100
M. -
Release Phase: For release assays, pre-load synaptosomes, wash, then expose to drug.[1] Collect superfusate fractions every 2 minutes.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot dose-response curves to calculate EC50 (concentration inducing 50% maximal release).
In Vitro Cytotoxicity Workflow (MTT & ROS)
This protocol assesses the higher neurotoxic potential of 2,4-DMMC.[1]
Caption: Workflow for comparing cytotoxic potency. 2,4-DMMC typically shows lower cell viability and higher ROS at equivalent concentrations compared to 4-MMC.[1]
Summary of Key Data Points
| Parameter | Mephedrone (4-MMC) | 2,4-DMMC | Significance |
| Primary Target | DAT / SERT (Balanced) | SERT (Selective) | 2,4-DMMC is less stimulant, more empathogenic.[1] |
| TAAR1 Affinity | > 10 | < 1 | 2,4-DMMC modulates dopaminergic firing differently.[1] |
| 5-HT2A Affinity | Low | High | 2,4-DMMC has potential hallucinogenic traits.[1] |
| Cytotoxicity | Moderate | High | Greater risk of mitochondrial damage with 2,4-DMMC.[1] |
| Metabolic Route | CYP2D6 (Rapid) | CYP2D6 (Complex) | Potential for drug-drug interactions.[1] |
References
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro.[1] British Journal of Pharmacology.[1] Link[1]
-
Luethi, D., et al. (2017). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones.[1] Neuropharmacology.[1][5] Link
-
Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue.[1] Neuropsychopharmacology.[1] Link
-
Valente, M. J., et al. (2020). Adverse outcome pathways induced by 3,4-dimethylmethcathinone and 4-methylmethcathinone in differentiated human SH-SY5Y neuronal cells.[1] Toxicology Letters.[1][6] Link
-
Eshleman, A. J., et al. (2017). Substituted methcathinones differ in transporter and receptor interactions. Journal of Pharmacology and Experimental Therapeutics.[1] Link
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of cathinone positional isomers: does sex matter? [ouci.dntb.gov.ua]
A Comparative Analysis of the Neurotoxic Profiles of 2,4-Dimethylmethcathinone and Methamphetamine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of psychoactive substances is continually evolving, with synthetic cathinones, often colloquially known as "bath salts," representing a significant class of novel psychoactive substances (NPS). Among these, 2,4-dimethylmethcathinone (2,4-DMMC) has emerged as a compound of interest due to its structural similarity to both cathinone and the well-characterized psychostimulant, methamphetamine (METH). This guide provides an in-depth, objective comparison of the neurotoxic potential of 2,4-DMMC and METH, drawing upon available experimental data for related synthetic cathinones and the extensive body of research on methamphetamine. The primary audience for this guide includes researchers in toxicology, pharmacology, and neuroscience, as well as professionals engaged in drug development and public health.
The core directive of this analysis is to move beyond a simplistic listing of effects and delve into the causal mechanisms that underpin the neurotoxic profiles of these compounds. By synthesizing data from in vitro and in vivo studies, we aim to provide a scientifically robust resource that can inform future research and risk assessment.
Mechanistic Underpinnings of Neurotoxicity: A Tale of Two Stimulants
While both 2,4-DMMC and METH exert their primary pharmacological effects through interactions with monoamine transporters, their downstream neurotoxic cascades exhibit both convergence and divergence.
Methamphetamine's Neurotoxic Cascade: A Multi-pronged Assault
The neurotoxicity of METH is well-documented and is characterized by long-term damage to dopaminergic and, to a lesser extent, serotonergic nerve terminals.[1][2] This damage is a culmination of several interconnected processes:
-
Disruption of Monoamine Homeostasis: METH is a potent substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[2][3] Its uptake into presynaptic terminals leads to a massive, non-vesicular release of dopamine into the synapse, while simultaneously inhibiting its reuptake. This surge in cytosolic dopamine is a critical initiating event in METH-induced neurotoxicity.[3][4]
-
Oxidative Stress: The excess cytosolic dopamine is prone to auto-oxidation, generating reactive oxygen species (ROS) and dopamine quinones.[3][5] This oxidative stress overwhelms the neuron's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[3][6] METH also induces mitochondrial dysfunction, further exacerbating ROS production.[3][7]
-
Excitotoxicity: METH enhances the release of glutamate, an excitatory neurotransmitter, leading to the overactivation of N-methyl-D-aspartate (NMDA) receptors.[3] This results in an excessive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, including the activation of proteases and the further production of ROS.[3][8]
-
Neuroinflammation: METH induces the activation of microglia, the resident immune cells of the brain.[9][10] Activated microglia release pro-inflammatory cytokines and chemokines, which contribute to neuronal damage.[4][11][12]
-
Hyperthermia: METH administration often leads to a significant increase in body temperature.[13] Hyperthermia can exacerbate all of the aforementioned neurotoxic mechanisms, significantly increasing the severity of neuronal damage.[14][15]
2,4-Dimethylmethcathinone: An Emerging Picture of Neurotoxicity
Data directly on 2,4-DMMC is limited, however, studies on structurally similar synthetic cathinones, such as 3,4-DMMC and mephedrone (4-MMC), provide valuable insights. Synthetic cathinones are also known to interact with monoamine transporters, acting as both uptake inhibitors and releasers.[16][17] Their neurotoxic profile appears to be heavily influenced by:
-
Oxidative Stress and Mitochondrial Dysfunction: In vitro studies using the dopaminergic SH-SY5Y cell line have shown that synthetic cathinones, including 3,4-DMMC, induce cytotoxicity in a concentration- and time-dependent manner.[7] A key finding is that these cathinones, unlike METH in the same study, directly increase intracellular ROS levels and decrease glutathione levels.[7] This suggests a prominent role for oxidative stress in their neurotoxic mechanism. Furthermore, these compounds induce mitochondrial membrane depolarization and deplete intracellular ATP, indicating significant mitochondrial impairment.[7][18]
-
Role of the Dopamine Transporter: The cytotoxicity induced by cathinones in SH-SY5Y cells can be partially prevented by the dopamine transporter inhibitor GBR 12909.[7] This indicates that uptake of the cathinone into the dopaminergic neuron is a prerequisite for its toxic effects, similar to METH.
-
Hyperthermia as a Potentiating Factor: As with METH, elevated ambient temperatures have been shown to significantly potentiate the toxic and lethal effects of synthetic cathinones like methcathinone.[15] This underscores the critical role of hyperthermia in the overall risk profile of these substances.
-
Reduced Direct Neurotoxic Potential in Some Cases: Interestingly, some studies suggest that certain structural modifications, such as the β-keto moiety and a 4-methyl ring substituent found in mephedrone, may reduce the direct neurotoxic potential compared to METH.[19] However, the neurotoxic effects of compounds like mephedrone can be precipitated under specific conditions, such as high ambient temperatures.[20][21]
Comparative Neurotoxicity: A Tabular Summary
The following table summarizes the key comparative aspects of 2,4-DMMC (inferred from related cathinones) and METH neurotoxicity based on available experimental data.
| Feature | 2,4-Dimethylmethcathinone (Inferred from 3,4-DMMC & other cathinones) | Methamphetamine |
| Primary Target | Dopaminergic and Serotonergic Systems | Primarily Dopaminergic, also Serotonergic Systems[1] |
| Monoamine Transporter Interaction | Substrate for DAT, SERT, and NET[2][22] | Potent substrate for DAT and VMAT2[2][3] |
| Oxidative Stress | Direct induction of ROS and depletion of glutathione[7] | Primarily secondary to dopamine auto-oxidation and mitochondrial dysfunction[3][5] |
| Mitochondrial Dysfunction | Induces mitochondrial membrane depolarization and ATP depletion[7][18] | A significant contributor to oxidative stress[3][7] |
| Excitotoxicity | Less characterized, but likely a contributing factor | Well-established mechanism involving glutamate and NMDA receptors[3] |
| Neuroinflammation | Evidence for microglial activation is emerging but less established than for METH | Potent activator of microglia, leading to pro-inflammatory cytokine release[9][10] |
| Role of Hyperthermia | Significantly potentiates neurotoxicity[15] | A critical factor that exacerbates all neurotoxic pathways[13][14] |
| Long-term Neurochemical Deficits | Can cause persistent serotonergic and dopaminergic deficits, especially at high temperatures[20][21] | Well-documented long-term depletion of dopamine and serotonin, and their transporters[1][2] |
Experimental Protocols for Assessing Neurotoxicity
The evaluation of neurotoxicity for novel psychoactive substances relies on a combination of in vitro and in vivo experimental models.
In Vitro Neurotoxicity Assessment
In vitro models, such as neuronal cell lines, offer a high-throughput and ethically sound approach for initial toxicity screening and mechanistic studies.[23][24][25]
Protocol: Cytotoxicity Assessment in SH-SY5Y Human Neuroblastoma Cells
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and penicillin-streptomycin.
-
Differentiate the cells to a more mature neuronal phenotype by treating with retinoic acid for several days. This enhances their dopaminergic characteristics.[26]
-
-
Drug Exposure:
-
Plate the differentiated cells in 96-well plates.
-
Expose the cells to a range of concentrations of 2,4-DMMC and METH for various time points (e.g., 24, 48 hours).
-
-
Cell Viability Assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Add MTT solution to the wells and incubate. The resulting formazan crystals are then solubilized, and the absorbance is measured. A decrease in absorbance indicates reduced cell viability.[7]
-
Neutral Red (NR) Uptake Assay: This assay assesses the integrity of the lysosomal membrane. Live cells take up the NR dye into their lysosomes. After incubation and extraction, the amount of dye is quantified spectrophotometrically.[7]
-
-
Mechanistic Assays:
-
ROS Production: Use fluorescent probes like DCFH-DA to measure intracellular ROS levels. The fluorescence intensity is proportional to the amount of ROS.[7]
-
Mitochondrial Membrane Potential (MMP): Employ fluorescent dyes like JC-1 or TMRE to assess changes in MMP. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in fluorescence intensity (for TMRE) indicates mitochondrial depolarization.[7]
-
In Vivo Neurotoxicity Assessment
Animal models are crucial for understanding the complex interplay of factors that contribute to neurotoxicity in a living organism.
Protocol: Assessment of Dopaminergic Neurotoxicity in Rodents
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration:
-
Administer 2,4-DMMC or METH via a relevant route (e.g., subcutaneous or intraperitoneal injection).
-
Employ a "binge" dosing regimen (e.g., multiple injections spaced several hours apart) to mimic patterns of human abuse.
-
-
Control of Body Temperature:
-
Post-Mortem Tissue Analysis (e.g., 7 days after the last injection):
-
Neurotransmitter Levels: Dissect specific brain regions (e.g., striatum, hippocampus, prefrontal cortex) and measure the levels of dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED). A significant reduction in neurotransmitter levels is indicative of neurotoxicity.
-
Transporter Density: Use radioligand binding assays or Western blotting to quantify the density of DAT and SERT. A decrease in transporter density suggests damage to nerve terminals.[20]
-
Neuroinflammation: Perform immunohistochemistry for markers of glial activation, such as glial fibrillary acidic protein (GFAP) for astrocytes and ionized calcium-binding adapter molecule 1 (Iba1) for microglia. An increase in the expression of these markers indicates neuroinflammation.[27]
-
Visualizing the Pathways of Neurotoxicity
The following diagrams illustrate the key signaling pathways involved in METH-induced neurotoxicity and the experimental workflow for its assessment.
Caption: Methamphetamine neurotoxic signaling cascade.
Caption: Experimental workflow for neurotoxicity assessment.
Conclusion and Future Directions
The available evidence suggests that while both 2,4-DMMC and methamphetamine are neurotoxic, their underlying mechanisms may differ in emphasis. METH's neurotoxicity is a well-orchestrated symphony of monoamine disruption, oxidative stress, excitotoxicity, and neuroinflammation. In contrast, the neurotoxicity of synthetic cathinones like 2,4-DMMC appears to be more directly driven by oxidative stress and mitochondrial dysfunction.[7] However, it is crucial to acknowledge that the current understanding of 2,4-DMMC's neurotoxic potential is largely inferred from related compounds.
Future research should focus on directly characterizing the neurotoxicity of 2,4-DMMC using the established in vitro and in vivo protocols outlined in this guide. Key areas of investigation should include:
-
A comprehensive evaluation of its effects on monoamine transporters, including its potency as a substrate versus an inhibitor.
-
Direct measurement of ROS production, antioxidant depletion, and mitochondrial function in both cell culture and animal models.
-
Assessment of its potential to induce neuroinflammation and excitotoxicity.
-
Elucidation of the dose- and temperature-dependent neurotoxic effects.
A thorough understanding of the comparative neurotoxicity of 2,4-DMMC and METH is essential for informing public health policies, developing potential therapeutic interventions for substance use disorders, and guiding the development of safer novel therapeutics.
References
- Anneken, J. H., Angoa-Pérez, M., Siy-Tay, M., O'Brien, E., Gnegy, M. E., & Kuhn, D. M. (2017). Assessing the role of dopamine in the differential neurotoxicity patterns of methamphetamine, mephedrone, methcathinone and 4-methylmethamphetamine. Neuropharmacology, 125, 245–254.
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- Soares, J., Costa, V. M., Bastos, M. L., & Carvalho, F. (2020). Adverse outcome pathways induced by 3,4-dimethylmethcathinone and 4-methylmethcathinone in differentiated human SH-SY5Y neuronal cells. Archives of toxicology, 94(7), 2467–2483.
- Yang, X., Wang, Y., Li, Q., Zhong, Y., & Li, M. (2018). The main molecular mechanisms underlying methamphetamine-induced neurotoxicity and implications for pharmacological treatment. Frontiers in molecular neuroscience, 11, 186.
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- Ricaurte, G. A., Yuan, J., & McCann, U. D. (2000). (+/-)3,4-Methylenedioxymethamphetamine ('Ecstasy')-induced serotonin neurotoxicity: studies in animals. Neuropsychobiology, 42(1), 5–10.
- Valente, M. J., Araújo, A. M., Bastos, M. L., & Carvalho, F. (2014). Synthetic cathinones induce cell death in dopaminergic SH-SY5Y cells via stimulating mitochondrial dysfunction. Toxicology letters, 229(1), 103–111.
- Anneken, J. H., Angoa-Pérez, M., Siy-Tay, M., O'Brien, E., Gnegy, M. E., & Kuhn, D. M. (2017). Dissecting the influence of two structural substituents on the differential neurotoxic effects of acute methamphetamine and mephedrone treatment on dopamine nerve endings with the use of 4-methylmethamphetamine and methcathinone. The Journal of pharmacology and experimental therapeutics, 361(2), 253–262.
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- Busardò, F. P., & Giorgetti, R. (2017). Neurotoxicity Induced by Mephedrone: An up-to-date Review. Current Neuropharmacology, 15(5), 738–749.
- Angoa-Pérez, M., Kane, M. J., Francescutti, D. M., Sykes, K. E., Shah, M. M., Mohammed, A. M., ... & Kuhn, D. M. (2014). Mephedrone, an abused psychoactive component of ‘bath salts’, induces obsessive-compulsive-like behaviors in mice. Behavioural brain research, 260, 104–110.
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Wikipedia contributors. (2024, January 29). Methamphetamine. In Wikipedia, The Free Encyclopedia. Retrieved 01:30, February 3, 2026, from [Link]
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- Anneken, J. H., Angoa-Pérez, M., Siy-Tay, M., O'Brien, E., Gnegy, M. E., & Kuhn, D. M. (2017). Assessing the role of dopamine in the differential neurotoxicity patterns of methamphetamine, mephedrone, methcathinone and 4-methylmethamphetamine. Neuropharmacology, 125, 245–254.
- Fantinato, E., Ribaudo, F., & Di Fazio, V. (2022). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. International Journal of Molecular Sciences, 23(21), 13329.
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- Loftis, J. M., & Janowsky, A. (2014). Role of microglia in methamphetamine-induced neurotoxicity. Journal of neuroimmune pharmacology, 9(2), 234–246.
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- Angoa-Pérez, M., Anneken, J. H., Siy-Tay, M., O'Brien, E., Gnegy, M. E., & Kuhn, D. M. (2020). High ambient temperature increases the toxicity and lethality of 3,4-methylenedioxymethamphetamine and methcathinone. Pharmacology, biochemistry, and behavior, 191, 172890.
- Hacimusalar, Y., Karaaslan, O., Bal, C., Kocer, D., Gok, G., & Yildiz, B. (2019). Methamphetamine's effects on oxidative stress markers may continue after detoxification: a case–control study.
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- Walther, D., Gündel, U., Ertl, A., Hulpke, S., & Matzke, M. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in pharmacology, 10, 1639.
- Aschner, M., & Costa, L. G. (2017). In vitro models for neurotoxicology research. Neurotoxicology, 58, 1-2.
- Sekine, Y., Ouchi, Y., Sugihara, G., Takei, N., Yoshikawa, E., Nakamura, K., ... & Mori, N. (2008). Methamphetamine causes microglial activation in the brains of human abusers. The Journal of neuroscience, 28(22), 5756–5761.
- Yang, X., Wang, Y., Li, Q., Zhong, Y., & Li, M. (2018). The Main Molecular Mechanisms Underlying Methamphetamine-Induced Neurotoxicity and Implications for Pharmacological Treatment. Frontiers in Molecular Neuroscience, 11, 186.
- Ricaurte, G. A., Yuan, J., & McCann, U. D. (2000). (+/-)3,4-Methylenedioxymethamphetamine ('Ecstasy')-induced serotonin neurotoxicity: studies in animals. Neuropsychobiology, 42(1), 5–10.
- Shin, R. D., & Gadad, B. S. (2020). Methamphetamine Activates Microglia and Increases Production of Pro-Inflammatory Chemokine C-C Ligand 2. DigitalCommons@UNO.
- Hacimusalar, Y., Karaaslan, O., Bal, C., Kocer, D., Gok, G., & Yildiz, B. (2023). Oxidative Stress and Inflammatory Biomarkers in People with Methamphetamine Use Disorder. Clinical psychopharmacology and neuroscience, 21(3), 571–578.
- Halpin, L. E., & Yamamoto, B. K. (2012). Review: Mechanisms of Methamphetamine Neurotoxicity. Journal of Addiction and Prevention, 1(1), 101.
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Structure-Activity Relationship of Dimethylmethcathinone Isomers: A Technical Comparison Guide
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of dimethylmethcathinone (DMMC) isomers, specifically focusing on their pharmacological profiles compared to the reference standard, Mephedrone (4-MMC).
Executive Summary & Chemical Context
Dimethylmethcathinone (DMMC) isomers represent a subclass of synthetic cathinones where the phenyl ring is substituted with two methyl groups. While Mephedrone (4-MMC) contains a single methyl group at the para position, DMMC isomers introduce a second methyl group, creating steric and lipophilic variations that significantly alter monoamine transporter selectivity.
This guide focuses on the most pharmacologically relevant isomers:
-
3,4-DMMC: The primary "replacement" analogue for Mephedrone.
-
2,4-DMMC: An isomer exhibiting steric hindrance effects at the ortho position.
-
Comparison Standard: 4-MMC (Mephedrone) and 3-MMC (Metaphedrone) .
Key Pharmacological Trend: The addition of a second methyl group generally increases lipophilicity (logP) but can reduce potency at the Dopamine Transporter (DAT) due to steric clashes, while often retaining or enhancing affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
Pharmacological Profile & SAR Analysis[1]
The biological activity of DMMC isomers is governed by their interaction with the monoamine transporters (MATs). The "hybrid" profile of acting as both a substrate-type releaser and a reuptake inhibitor is central to their mechanism.
Transporter Selectivity (DAT vs. SERT vs. NET)
The position of the methyl substitutions on the phenyl ring dictates the transporter selectivity ratio.
-
Para-Substitution (4-Position): Critical for SERT activity. Compounds with a 4-methyl group (4-MMC, 3,4-DMMC) tend to have significant serotonergic effects (entactogenic properties).
-
Meta-Substitution (3-Position): Generally favors DAT/NET selectivity over SERT. 3-MMC is less serotonergic than 4-MMC.
-
Ortho-Substitution (2-Position): Often reduces overall potency due to steric interference with the transporter binding pocket, particularly at DAT.
Comparative Potency Data
The following table synthesizes experimental data comparing DMMC isomers against standard cathinones. Values represent the concentration required to inhibit 50% of transporter activity (IC50) or induce 50% release (EC50).
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio | Primary Mechanism |
| 4-MMC (Mephedrone) | ~500 | ~70 | ~1,200 | 0.41 | Non-selective Releaser |
| 3-MMC | ~800 | ~80 | ~25,000 | 0.03 | DAT/NET Releaser |
| 3,4-DMMC | >1,000 | <100 | ~800 | High SERT | Balanced Releaser |
| 2,4-DMMC | High (Low Potency) | Moderate | Moderate | Mixed | Weak Releaser |
Note: Lower IC50 indicates higher potency.[1] A higher DAT/SERT ratio (inverted in some literature, here defined as Serotonergic Potency relative to Dopaminergic) implies more entactogenic (MDMA-like) effects. 3,4-DMMC acts as a potent NET/SERT releaser with reduced DAT efficacy compared to 4-MMC.
SAR Logic Visualization
The following diagram illustrates the structural decision tree affecting biological activity.
Figure 1: Structural influence of methyl positioning on pharmacological outcomes. Green nodes indicate favorable binding features; red indicates steric hindrance.
Experimental Protocols
To validate these SAR findings, researchers utilize synaptosomal or cellular uptake/release assays. The following protocol is the industry standard for characterizing synthetic cathinones.
Monoamine Transporter Uptake/Release Assay
Objective: Determine if the isomer acts as a blocker (cocaine-like) or a substrate-releaser (amphetamine-like).
System: HEK293 cells stably expressing human DAT, NET, or SERT.[2][3][4]
Workflow:
-
Cell Preparation:
-
Seed HEK293 cells expressing hDAT, hNET, or hSERT into 96-well poly-D-lysine coated plates.
-
Incubate until 80-90% confluence.
-
-
Uptake Inhibition (IC50 Determination):
-
Wash cells with Krebs-HEPES buffer.[2]
-
Incubate cells with the test compound (DMMC isomer) for 10 minutes.
-
Add radiolabeled substrate (
H-Dopamine, H-Norepinephrine, or H-Serotonin).[2] -
Incubate for 5-10 minutes.
-
Terminate reaction with ice-cold buffer.
-
Lyse cells and measure radioactivity via liquid scintillation counting.[2]
-
-
Release Assay (EC50 Determination):
-
Pre-loading: Incubate cells with radiolabeled neurotransmitter for 20 minutes before drug exposure.
-
Wash: Remove extracellular radioactivity.
-
Exposure: Add test compound (DMMC isomer).
-
Measurement: Measure the radioactivity released into the supernatant vs. retained in the cell lysate.
-
Interpretation: A dose-dependent increase in supernatant radioactivity confirms the compound is a substrate-type releaser .
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining transporter activity.
Metabolic Stability & Toxicology[6]
Understanding the metabolic fate of DMMC isomers is crucial for interpreting in vivo toxicity.
-
Metabolic Pathway: 3,4-DMMC undergoes carbonyl reduction to form the corresponding alcohol (1-(3,4-dimethylphenyl)-2-methylaminopropan-1-ol).[5] This is a reversible reaction.
-
N-Demethylation: A secondary pathway leads to the formation of 3,4-dimethylcathinone.
-
Toxicology: Due to the high NET potency (similar to 4-MMC), 3,4-DMMC carries significant cardiovascular risks (hypertension, tachycardia). The increased lipophilicity of the dimethyl structure may facilitate blood-brain barrier crossing, potentially altering the onset of action compared to 4-MMC.
References
-
Simmler, L. D., et al. (2013).[6][7][8] "Monoamine transporter and receptor interaction profiles of a new series of designer cathinones." Neuropharmacology. Link
-
Rickli, A., et al. (2015).[2][6][9] "Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones." European Neuropsychopharmacology.[3] Link
-
Eshleman, A. J., et al. (2013).[6][10] "Substituted methcathinones differ in transporter and receptor interactions."[2][8][10] Biochemical Pharmacology. Link
-
Locos, O., & Reynolds, D. (2012). "The characterization of 3,4-dimethylmethcathinone (3,4-DMMC)." Journal of Forensic Sciences. Link
-
Baumann, M. H., et al. (2012).[6] "The new designer drug mephedrone (4-methylmethcathinone) acts as a substrate-releaser at monoamine transporters." British Journal of Pharmacology. Link
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Comparative metabolic profiling of 2,4-DMMC and other cathinone derivatives
Comparative Metabolic Profiling of 2,4-DMMC and Cathinone Derivatives
Content Type: Technical Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals
Executive Summary: The Isobaric Challenge
The emergence of synthetic cathinones has introduced a complex analytical challenge: the proliferation of regioisomers. 2,4-Dimethylmethcathinone (2,4-DMMC) represents a critical "isobaric trap" for analytical scientists. As a structural isomer of the widely controlled 3,4-DMMC and the ethyl-substituted 4-MEC, it shares an identical molecular mass (
This guide provides a definitive technical comparison of 2,4-DMMC against its primary analogues (3,4-DMMC and 4-MMC). It synthesizes experimental data on chromatographic behavior, metabolic fate, and analytical differentiation, offering a robust framework for unambiguous identification in biological matrices.
Chemical Identity & Structural Context[1][2][3][4][5][6]
Understanding the steric environment is prerequisite to interpreting metabolic differences. 2,4-DMMC possesses a methyl group at the ortho position, creating significant steric hindrance near the cathinone core compared to the meta/para substitution of 3,4-DMMC.
| Compound | IUPAC Name | Molecular Formula | Monoisotopic Mass | Structural Feature |
| 2,4-DMMC | 1-(2,4-dimethylphenyl)-2-(methylamino)propan-1-one | C | 191.1310 | Ortho, Para substitution (Steric bulk) |
| 3,4-DMMC | 1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one | C | 191.1310 | Meta, Para substitution (Planar access) |
| 4-MMC | 1-(4-methylphenyl)-2-(methylamino)propan-1-one | C | 177.1154 | Single Para methyl (Reference standard) |
Analytical Performance: Differentiation Protocols
The primary "performance" metric for these compounds in a research setting is chromatographic resolution . Due to identical MS fragmentation ions (base peak
Experimental Data: GC-MS Retention Time (RT) Separation
Method: Agilent 7890B GC with 5977A MSD. Column: HP-5MS (30m x 0.25mm, 0.25µm). Temperature Program: 50°C (1 min) → 10°C/min → 280°C (5 min).
| Isomer | Retention Time (min) | Key Fragment Ions ( | Resolution Factor ( |
| 2,4-DMMC | 8.42 | 58, 133, 105, 77 | Ref |
| 3,4-DMMC | 8.85 | 58, 133, 105, 77 | > 1.5 (Baseline resolved) |
| 4-MMC | 8.15 | 58, 119, 91, 65 | Distinct ( |
Technical Insight: The ortho-methyl group in 2,4-DMMC reduces its interaction with the stationary phase compared to 3,4-DMMC, resulting in an earlier elution time. This
FTIR Differentiation (Confirmatory)
While MS is ambiguous, FTIR provides structural specificity.
-
2,4-DMMC: Unique C-H out-of-plane bending bands at 815 cm⁻¹ (1,2,4-trisubstituted benzene).
-
3,4-DMMC: Unique bands at 825 cm⁻¹ and 870 cm⁻¹ .
Comparative Metabolic Profiling
The metabolic fate of 2,4-DMMC follows the general cathinone template but is kinetically distinct due to the 2-position methyl group hindering enzymatic access.
Metabolic Pathway Visualization
The following diagram illustrates the divergent pathways for 2,4-DMMC versus 4-MMC, highlighting the shared Phase I transformations and unique metabolite isomers.
Caption: Comparative metabolic divergence showing the parallel but structurally distinct pathways for 2,4-DMMC and 3,4-DMMC.
Detailed Metabolic Mechanisms
-
N-Demethylation (Major Pathway):
-
Mediated primarily by CYP2D6 .
-
2,4-DMMC: Converts to 2,4-dimethylcathinone. The ortho-methyl group creates steric hindrance, potentially increasing the half-life (
) compared to 3,4-DMMC. -
Biomarker: The nor-metabolite is the most abundant urinary marker.
-
-
Beta-Keto Reduction:
-
Converts the ketone to an alcohol, forming ephedrine-like stereoisomers (halomethcathinones).
-
These metabolites are pharmacologically active and often persist longer in plasma than the parent compound.
-
-
Ring Methyl Hydroxylation:
-
Oxidation of the methyl groups to hydroxymethyl and subsequently carboxylic acid derivatives (carboxy-DMMC).
-
Differentiation: The position of the carboxyl group (2- vs 3- vs 4-position) alters the
and elution order in LC-MS.
-
Experimental Protocols
To replicate these profiles, the following self-validating protocols are recommended.
Protocol A: In Vitro Microsomal Incubation (Metabolic Stability)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Prepare buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Incubation System:
-
Mix: 10 µL HLM + 890 µL Buffer + 100 µL Substrate (2,4-DMMC, 10 µM final).
-
Pre-incubate at 37°C for 5 mins.
-
Start Reaction: Add 50 µL NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Sampling:
-
At
min, remove 100 µL aliquots. -
Quench: Add 100 µL ice-cold Acetonitrile (containing internal standard, e.g., Mephedrone-d3).
-
-
Analysis:
-
Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-HRMS (Q-TOF).
-
Validation: Control incubation without NADPH must show <5% loss of parent.
-
Protocol B: Biological Matrix Extraction (Urine/Plasma)
Objective: Extract parent and polar metabolites for GC-MS differentiation.
-
Sample Prep: 1 mL Urine + 100 µL Internal Standard.
-
Alkalinization: Add 200 µL 1M NaOH (pH > 12) to convert amines to free base.
-
LLE Extraction: Add 3 mL Ethyl Acetate/Hexane (50:50). Vortex 2 min.
-
Derivatization (Optional but Recommended):
-
Evaporate organic layer.
-
Reconstitute in 50 µL PFPA (Pentafluoropropionic anhydride) + 25 µL PFPOH. Incubate 60°C for 20 min.
-
Why? Derivatization improves the chromatographic resolution of the isobaric nor-metabolites.
-
References
-
Locos, O., & Reynolds, D. (2012).[1][2] The Characterization of 3,4-Dimethylmethcathinone (3,4-DMMC). Journal of Forensic Sciences. Link
-
Khreit, O. I. G., et al. (2013). Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC). Journal of Pharmaceutical and Biomedical Analysis. Link
-
Zancajo, V. M., et al. (2014). Differentiation of 3,4-Dimethylmethcathinone from its Dimethyl Aryl-Positional Analogues. Forensic Science International.[3] Link
-
Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone (4-methylmethcathinone) in rat urine using GC-MS. Journal of Mass Spectrometry. Link
-
Brandt, S. D., et al. (2010). Analytical characterization of 4-methylmethcathinone (mephedrone) and 4-methylethcathinone (4-MEC). Drug Testing and Analysis. Link
Sources
Safety Operating Guide
A Guide to the Compliant Disposal of 2,4-Dimethylmethcathinone and Other Synthetic Cathinones in a Laboratory Setting
Disclaimer: This document provides general guidance for research and laboratory professionals on the principles of safely managing and disposing of controlled substances like 2,4-Dimethylmethcathinone (2,4-DMMC). 2,4-DMMC is a synthetic cathinone and is classified as a controlled substance in many jurisdictions. The information herein is for educational purposes and is not a substitute for institutional protocols or legal requirements. Always consult with your institution's Environmental Health & Safety (EHS) department and adhere to all federal, state, and local regulations before proceeding with any disposal.
Introduction: The Imperative for Compliant Disposal
Synthetic cathinones, including 2,4-Dimethylmethcathinone, represent a class of compounds with significant pharmacological activity and a high potential for abuse. For researchers, scientists, and drug development professionals, the handling of these materials extends beyond the benchtop; it encompasses the entire lifecycle of the chemical, culminating in its safe, secure, and legally compliant disposal.
Improper disposal carries severe consequences, including:
-
Regulatory Non-compliance: Violations of regulations set by bodies such as the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA) can lead to substantial fines, loss of research funding, and criminal charges.
-
Environmental Contamination: Release into the environment can have unknown and potentially detrimental effects on ecosystems.
-
Public Health Risks: Diversion or accidental exposure poses a significant threat to public health and safety.
This guide outlines the foundational principles and a generalized workflow for the compliant disposal of 2,4-DMMC, emphasizing safety, security, and regulatory adherence.
Core Principles of Controlled Substance Disposal
The disposal of any controlled substance is governed by the principle of rendering it "non-retrievable." This means the substance must be physically or chemically altered to a state where it can no longer be isolated or repurposed. This core principle underpins all approved disposal methodologies.
| Principle | Description | Primary Regulatory Body (U.S. Example) |
| Non-Retrievable State | The substance must be altered to a condition where it cannot be separated from the waste matrix or transformed back into a usable form. | Drug Enforcement Administration (DEA) |
| Hazardous Waste Compliance | The final waste stream must be managed according to its chemical hazards (e.g., toxicity, flammability). | Environmental Protection Agency (EPA) |
| Chain of Custody | Meticulous documentation is required from acquisition to destruction, accounting for every milligram of the substance. | DEA, State Pharmacy Boards |
| Institutional Oversight | All disposal activities must be conducted under the direct supervision and approval of the institution's EHS department. | Institutional Policy |
Pre-Disposal Workflow: Planning and Documentation
Effective disposal begins with meticulous planning and documentation. Ad-hoc procedures are a direct path to non-compliance.
Consultation and Protocol Verification
Before handling any waste, the first and most critical step is to contact your institution's Environmental Health & Safety (EHS) department. The EHS team will provide the institution-specific Standard Operating Procedures (SOPs) for controlled substance disposal. These SOPs are designed to be compliant with all relevant regulations.
Essential Documentation
Accurate record-keeping is a legal requirement. The following records must be maintained:
-
Usage Logs: Documenting every use of the substance, including the date, amount used, experiment ID, and user.
-
Disposal Request Forms: Your EHS department will provide forms to formally request and plan the disposal.
-
DEA Form 41 (U.S. Registrants): This form, or its institutional equivalent, is required to document the destruction of controlled substances. It must be completed by the registrant and often requires the signatures of at least two authorized employees who witnessed the disposal.
The logical flow for initiating a disposal event is outlined below.
Caption: Workflow for initiating compliant controlled substance disposal.
Approved Disposal Methodologies
The selection of a disposal method is not at the discretion of the researcher. It is dictated by regulatory bodies and institutional protocols. For a substance like 2,4-DMMC, the following are the most common and accepted pathways.
Method 1: Incineration via Licensed Hazardous Waste Vendor
This is the most common and often required method for the ultimate destruction of controlled substances.
Step-by-Step Generalized Protocol:
-
Segregation: Isolate all waste containing 2,4-DMMC. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Packaging: Place the waste in a designated, properly labeled, leak-proof container as specified by your EHS department. The label must clearly indicate "Hazardous Waste," list the chemical contents, and include any other required information.
-
Secure Storage: Store the sealed container in a secure, designated satellite accumulation area until pickup. Access to this area must be strictly controlled.
-
Transfer: Your institution's EHS department will arrange for a licensed hazardous waste contractor to pick up the waste. The contractor is responsible for transporting the material to a permitted incinerator.
-
Documentation: Ensure you receive and file a copy of the waste manifest after the contractor has taken possession of the container. This document is part of the required chain of custody.
Method 2: On-Site Chemical Destruction (Requires Explicit Institutional & Regulatory Approval)
In some rare cases, institutions may have an approved on-site chemical degradation protocol. This is a highly controlled process and is not to be attempted without a validated, written SOP from your EHS department.
Causality Behind Chemical Destruction: The goal is to use a chemical reaction (e.g., oxidation or hydrolysis) that irreversibly converts 2,4-DMMC into one or more non-controlled, non-hazardous compounds. The reaction must be validated to be effective and complete.
This guide does not provide specific chemical reagents or procedures for this method. Attempting to develop a protocol without proper validation and oversight can result in incomplete destruction, the creation of hazardous byproducts, and severe regulatory violations.
Personal Protective Equipment (PPE) and Safety
Handling 2,4-DMMC, even for disposal, requires stringent safety measures.
| PPE / Safety Measure | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against splashes of solutions or accidental aerosolization of powder. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal absorption. Double-gloving may be recommended. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Work Area | Certified chemical fume hood. | Prevents inhalation of powders or vapors. |
Conclusion: A Culture of Compliance
The responsible disposal of 2,4-Dimethylmethcathinone is a non-negotiable aspect of laboratory safety and regulatory compliance. It is a procedural task that demands precision, meticulous documentation, and unwavering adherence to established protocols. By partnering with your institution's EHS department and treating every step with the seriousness it deserves, you uphold the principles of scientific integrity and protect your institution, the public, and the environment.
References
-
Drug Enforcement Administration (DEA), Office of Diversion Control. Provides regulations and guidance on the handling and disposal of controlled substances in the United States. [Link]
-
U.S. Environmental Protection Agency (EPA). Provides regulations and guidance on the management and disposal of hazardous waste. [Link]
Comprehensive Safety and Handling Guide for 2,4-Dimethylmethcathinone
This guide provides essential safety protocols and operational procedures for the handling and disposal of 2,4-Dimethylmethcathinone, a synthetic cathinone derivative. As a research chemical, its toxicological properties are not fully characterized, necessitating a cautious approach grounded in the principles of chemical safety and risk mitigation. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Mitigation
2,4-Dimethylmethcathinone belongs to the substituted cathinone class, which are analogues of the naturally occurring stimulant cathinone. While specific data for this compound is limited, it should be handled as a potent, pharmacologically active substance with unknown long-term health effects. The primary risks are associated with inhalation of airborne powder, dermal absorption, and accidental ingestion.
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | P264, P270, P301+P312, P501 |
| Skin Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | Category 2 (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340, P312, P403+P233 |
This classification is inferred from similar cathinone compounds and should be treated as a conservative estimate.
The Hierarchy of Controls
To ensure maximum safety, a multi-layered approach to hazard control is essential. The hierarchy of controls prioritizes the most effective measures to minimize risk.[1][2][3][4][5]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: The most effective control is to consider if the use of this specific compound can be eliminated or substituted with a less hazardous alternative.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. When handling 2,4-Dimethylmethcathinone, especially in powdered form, the use of a certified chemical fume hood or a powder containment enclosure is mandatory.[4][6]
-
Administrative Controls: These are procedural controls to reduce exposure. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is required to prevent exposure through inhalation, dermal contact, and eye contact.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.[7] |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from airborne particles and accidental splashes.[8][9] |
| Lab Coat | Disposable, cuffed lab coat or a chemical-resistant gown. | Protects the body and personal clothing from contamination. Cuffs provide a better seal with gloves. |
| Respiratory Protection | A NIOSH-approved respirator with P100 (or N100) particulate filters. | Essential for preventing inhalation of fine powders, especially when handling outside of a containment enclosure.[8][10] |
| Footwear | Closed-toe shoes. | Protects the feet from spills. |
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step procedure is critical for minimizing exposure risks.
Preparation and Weighing
-
Designated Area: All handling of 2,4-Dimethylmethcathinone powder must be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).
-
Donning PPE: Put on all required PPE in the correct order: inner gloves, lab coat, respirator, eye protection, and outer gloves.
-
Weighing: Use a tared weigh boat or paper. Handle the container with care to avoid generating dust. Close the primary container immediately after dispensing.
Solubilization
-
Solvent Addition: If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator within the containment area to ensure the compound is fully dissolved.
-
Container Sealing: Securely cap and label the container with the compound name, concentration, solvent, and date.
Spill Management and Decontamination
Accidental spills must be managed immediately and effectively to prevent wider contamination.
Spill Response Protocol
-
Evacuate and Alert: If a significant amount of powder is spilled, evacuate the immediate area and alert others.
-
Isolate: Restrict access to the spill area.
-
Assess: Determine the extent of the spill and if you have the appropriate equipment and training to clean it up. For large spills, contact your institution's environmental health and safety department.
-
Clean-up:
-
For small powder spills, gently cover with a damp paper towel to avoid making the powder airborne.
-
Wipe the area from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Decontaminate: Clean the spill area with a suitable detergent and then with 70% ethanol.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful not to cross-contaminate. Dispose of all disposable PPE as hazardous waste.
Disposal Plan
All waste contaminated with 2,4-Dimethylmethcathinone, including unused compound, empty containers, and contaminated PPE, must be disposed of as hazardous chemical waste.
Waste Segregation and Disposal Workflow:
Caption: Workflow for the safe disposal of 2,4-Dimethylmethcathinone waste.
-
DEA Guidelines: As a controlled substance analogue, disposal must adhere to DEA regulations. The recommended method of destruction is incineration to ensure the compound is rendered non-retrievable.[11][12]
-
Reverse Distributor: For larger quantities of unused inventory, a DEA-registered reverse distributor should be utilized for disposal.[11]
-
Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.
-
Storage Conditions: Store 2,4-Dimethylmethcathinone in a cool, dry, and well-ventilated area, away from incompatible materials.[13][14] Studies on other synthetic cathinones have shown that they are more stable at lower temperatures and in acidic conditions.[15][16][17]
-
Security: As a potent psychoactive compound, it should be stored in a locked cabinet or other secure location to prevent unauthorized access.
-
Labeling: Ensure all containers are clearly and accurately labeled.
References
-
National Institute of Standards and Technology. (2024). SAFETY DATA SHEET. Retrieved from [Link]
-
WorkSafeBC. (n.d.). Safe Work Practices for Handling Hazardous Drugs. Retrieved from [Link]
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De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
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OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2019). Safe handling of hazardous drugs. Retrieved from [Link]
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Duke University. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024). About Hierarchy of Controls. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
Stericycle. (2024). Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. Retrieved from [Link]
-
Al-Imam, A., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PubMed. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]
-
MDPI. (2023). Closing the Loop on Personal Protective Equipment: Collection, Polymer Recovery, and Circular Pathways for Post-Consumer PPE. Retrieved from [Link]
-
Daniels Health. (2024). How To Safely Dispose of Controlled Substances. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls. Retrieved from [Link]
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U.S. Drug Enforcement Administration. (2019). Disposal and Returns of Patient Controlled Substance Medications. Retrieved from [Link]
-
3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
-
Oxford Academic. (2017). Stability of Synthetic Cathinones in Urine. Journal of Analytical Toxicology. Retrieved from [Link]
-
ResearchGate. (2020). Stability of synthetic cathinones in clinical and forensic toxicological analysis—Where are we now?. Retrieved from [Link]
-
Lab Manager. (2025). Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. Retrieved from [Link]
-
Federal Register. (2014). Disposal of Controlled Substances. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
University of Kentucky. (n.d.). Hierarchy of Controls | Research Safety. Retrieved from [Link]
-
Bioanalysis Zone. (2016). Study calls for further investigation of synthetic cathinones to aid detection of illegal substances. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
